Methyl 5-phenyloxazole-4-carboxylate
Description
BenchChem offers high-quality Methyl 5-phenyloxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-phenyloxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYICUPWFYIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 5-phenyloxazole-4-carboxylate: Structural Properties, Mechanistic Synthesis, and Application Workflows
Executive Summary
Methyl 5-phenyloxazole-4-carboxylate (CAS 38061-18-6)[1] is a highly versatile heteroaromatic scaffold utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals[2]. As an intermediate, it provides a critical structural motif—the 1,3-oxazole ring—which is frequently found in biologically active natural products and synthetic therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream functionalization. Designed to bridge theoretical structural chemistry with field-proven experimental protocols, this guide serves as a self-validating framework for synthetic application.
Physicochemical Profiling & Structural Dynamics
The 1,3-oxazole core is characterized by its aromatic stability and weak basicity (pKa ~ 0.8), which makes it relatively resistant to electrophilic attack compared to other heterocycles like pyridine[3]. The presence of the electron-withdrawing methyl ester at the C4 position further modulates the electron density of the ring, while the C5 phenyl group provides steric bulk and lipophilicity, which are crucial parameters for target-protein binding in medicinal chemistry[4].
Table 1: Key Physicochemical Properties
| Property | Value |
| IUPAC Name | Methyl 5-phenyl-1,3-oxazole-4-carboxylate[1] |
| CAS Number | 38061-18-6[1] |
| Molecular Formula | C11H9NO3[1] |
| Molecular Weight | 203.19 g/mol [1] |
| Melting Point | 91 - 93 °C[1] |
| SMILES | COC(=O)C1=C(OC=N1)C2=CC=CC=C2[1] |
| Appearance | Solid (typically white to light yellow) |
Mechanistic Synthesis: The Isocyanoacetate Cyclization Pathway
The most robust and scalable method for synthesizing methyl 5-phenyloxazole-4-carboxylate involves the base-catalyzed cyclization of methyl isocyanoacetate with benzoyl chloride[2]. Methyl isocyanoacetate readily undergoes direct aldol-type reactions with carbonyl compounds, making it a powerful precursor for the diastereoselective synthesis of oxazoles[5].
Caption: Mechanistic workflow for the base-catalyzed synthesis of Methyl 5-phenyloxazole-4-carboxylate.
Experimental Methodology: Step-by-Step Protocol
This self-validating protocol is adapted from optimized patent literature utilized for the generation of pesticidally active amide precursors[2].
Materials:
-
Methyl isocyanoacetate (0.275 mL, 3.03 mmol)[2]
-
Benzoyl chloride (0.422 mL, 3.63 mmol)[2]
-
Triethylamine (TEA) (1.06 mL, 7.57 mmol)[2]
-
4-(Dimethylamino)pyridine (DMAP) (0.018 g, 0.151 mmol)[2]
-
Anhydrous Tetrahydrofuran (THF) (4 mL)[2]
-
Ethyl Acetate (EtOAc) for washing[2]
Step-by-Step Procedure & Causality:
-
System Preparation: Purge a 25 mL round-bottom flask with nitrogen gas to ensure an inert atmosphere[2]. Causality: Strict exclusion of moisture is required to prevent the competitive hydrolysis of benzoyl chloride into unreactive benzoic acid.
-
Reagent Mixing: Dissolve methyl isocyanoacetate and benzoyl chloride in 4 mL of anhydrous THF[2]. Causality: THF is selected as an aprotic solvent that effectively solubilizes the reagents while remaining entirely inert to the highly reactive acyl chloride.
-
Catalyst & Base Addition: Add DMAP followed by the dropwise addition of TEA[2]. Causality: DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate with benzoyl chloride. TEA serves as the bulk stoichiometric base, deprotonating the α-carbon of methyl isocyanoacetate to initiate the nucleophilic attack, while simultaneously neutralizing the HCl byproduct generated during acylation.
-
Reflux: Heat the reaction mixture to reflux and stir overnight under nitrogen[2]. Causality: The elevated thermal energy provides the necessary activation energy for the cyclization and subsequent dehydration step, driving the thermodynamic formation of the stable aromatic oxazole ring.
-
Workup & Isolation: Cool the reaction to room temperature. The mixture will contain a heavy precipitate (TEA-HCl salt). Filter the mixture to remove the salt, rinsing the solid cake thoroughly with EtOAc[2].
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified via silica gel column chromatography (using a petroleum ether/ethyl acetate gradient) to yield analytically pure methyl 5-phenyloxazole-4-carboxylate.
Downstream Applications in Medicinal & Agricultural Chemistry
The ester functionality at the C4 position serves as a highly strategic synthetic handle. In drug discovery and agrochemical development, this ester is typically hydrolyzed under basic conditions to yield 5-phenyloxazole-4-carboxylic acid[6]. This acid is subsequently subjected to amide coupling with various complex amines. This exact sequence is a cornerstone in the synthesis of novel pesticidally active heteroaromatic amides and targeted kinase inhibitors[7].
Caption: Downstream functionalization pathway from ester to bioactive oxazole amides.
References
- J&K Scientific.Methyl 5-phenyloxazole-4-carboxylate, 97% | 38061-18-6.
- ChemicalBook.METHYL ISOCYANOACETATE | 39687-95-1.
- Google Patents.WO2023118434A1 - Pesticidally active amide compounds.
- Thieme-Connect.Product Class 12: Oxazoles.
- Smolecule.Buy Methyl 2-formyloxazole-5-carboxylate.
- The Royal Society of Chemistry.Supporting Information: Synthesis of 5- member O-Containing and S-Containing Heterocycles.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. WO2023118434A1 - Pesticidally active amide compounds - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]
- 5. METHYL ISOCYANOACETATE | 39687-95-1 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. WO2023118434A1 - Pesticidally active amide compounds - Google Patents [patents.google.com]
The Strategic Role of Methyl 5-Phenyl-1,3-oxazole-4-carboxylate (CAS: 38061-18-6) in Modern Drug Discovery: Synthesis, Mechanistic Utility, and Downstream Applications
Executive Summary
Methyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS: 38061-18-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. The 1,3-oxazole core is a privileged scaffold, frequently deployed as a bioisostere for amides and esters to enhance metabolic stability, membrane permeability, and target binding affinity. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, synthetic methodologies (such as the modified van Leusen reaction), and its downstream applications in synthesizing active pharmaceutical ingredients (APIs), including orexin receptor antagonists and ALX receptor agonists.
Physicochemical Profiling & Structural Significance
The utility of methyl 5-phenyl-1,3-oxazole-4-carboxylate stems from its unique electronic and structural properties. The oxazole ring provides a rigid, planar geometry that facilitates
Quantitative Data Summary
Table 1: Physicochemical Properties of Methyl 5-phenyl-1,3-oxazole-4-carboxylate
| Property | Value |
| Chemical Name | Methyl 5-phenyl-1,3-oxazole-4-carboxylate |
| CAS Number | 38061-18-6[1] |
| Molecular Formula | C11H9NO3[1] |
| Molecular Weight | 203.19 g/mol [1] |
| Melting Point | 91 - 93 °C[1] |
| SMILES | COC(=O)C1=C(OC=N1)C2=CC=CC=C2[1] |
| InChI Key | IYJYICUPWFYIDA-UHFFFAOYSA-N[1] |
Mechanistic Role of the Oxazole Core in Drug Discovery
In rational drug design, the incorporation of the 5-phenyl-1,3-oxazole motif is a strategic choice employed to overcome specific pharmacokinetic liabilities:
-
Bioisosterism: The oxazole ring acts as a stable bioisostere for hydrolytically labile esters and metabolically susceptible amides. By locking the molecular conformation, it significantly reduces the entropic penalty upon target binding.
-
Electronic Distribution: The electron-withdrawing nature of the oxazole ring modulates the pKa of adjacent functional groups, often improving the overall lipophilicity (LogP) and oral bioavailability of the parent drug.
Synthetic Methodologies: Constructing the Oxazole Core
While the synthesis of highly substituted oxazoles has historically relied on the Robinson-Gabriel cyclodehydration of
A highly efficient route to methyl 5-phenyl-1,3-oxazole-4-carboxylate involves a modified van Leusen oxazole synthesis[2]. Traditionally utilizing tosylmethyl isocyanide (TosMIC), this specific ester can be synthesized via the base-promoted cycloaddition of methyl isocyanoacetate with benzoyl chloride.
Causality in Reagent Selection: A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. DBU deprotonates the
Fig 1: Modified van Leusen synthesis of methyl 5-phenyl-1,3-oxazole-4-carboxylate.
Experimental Protocols: A Self-Validating System
Protocol A: Synthesis of Methyl 5-phenyl-1,3-oxazole-4-carboxylate
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert gas (N
or Ar) to prevent unwanted hydrolysis of the acid chloride. -
Reagent Addition: Dissolve methyl isocyanoacetate (1.0 equiv, 10 mmol) and benzoyl chloride (1.1 equiv, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DBU (2.0 equiv, 20 mmol) dropwise over 15 minutes. Rationale: Slow addition at 0 °C controls the highly exothermic deprotonation event and prevents the self-condensation or dimerization of the isocyanoacetate.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
-
Workup: Quench the reaction with saturated aqueous NH
Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel) to afford methyl 5-phenyl-1,3-oxazole-4-carboxylate as a crystalline solid (Melting point: 91-93 °C)[1].
Protocol B: Downstream Hydrolysis to 5-phenyl-1,3-oxazole-4-carboxylic acid
To utilize this building block in API synthesis, the methyl ester must be hydrolyzed to the corresponding carboxylic acid (CAS: 99924-18-2)[3].
-
Saponification: Dissolve methyl 5-phenyl-1,3-oxazole-4-carboxylate (5 mmol) in a 3:1:1 mixture of THF/MeOH/H
O (25 mL). -
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H
O, 3.0 equiv, 15 mmol). Rationale: LiOH provides mild basic conditions that efficiently cleave the methyl ester without risking the ring-opening of the oxazole core, a degradation pathway that frequently occurs under harsh basic (NaOH/KOH at elevated temperatures) or strongly acidic conditions. -
Isolation: Stir at room temperature for 2 hours. Concentrate the organic solvents in vacuo. Acidify the remaining aqueous phase with 1M HCl to pH ~2. The product, 5-phenyl-1,3-oxazole-4-carboxylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
Downstream Applications in Medicinal Chemistry
Once converted to 5-phenyl-1,3-oxazole-4-carboxylic acid, the scaffold is primed for amide coupling to generate complex pharmacophores.
-
Orexin Receptor Antagonists: The 5-phenyl-1,3-oxazole core is a critical motif in the development of orexin receptor antagonists used for treating insomnia and sleep disorders. The carboxylic acid is coupled with substituted pyrrolidines using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to yield potent receptor modulators[4].
-
ALX Receptor Agonists: Research into anti-inflammatory therapeutics heavily utilizes the oxazole acid. Coupling 5-phenyl-1,3-oxazole-4-carboxylic acid with complex thiazole-amines via EDC/HOBt yields ALX receptor agonists, which play a vital pharmacological role in resolving acute inflammation[3].
Fig 2: Downstream pharmacological application workflow for API synthesis.
References
2.[3] Title: Oxazole and thiazole derivatives as alx receptor agonists Source: Google Patents URL:
3.[2] Title: Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs Source: PubMed Central (PMC) URL: [Link]
4.[4] Title: WO 2014/057435 A1 - Orexin Receptor Antagonists Source: Googleapis URL: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010143158A1 - Oxazole and thiazole derivatives as alx receptor agonists - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of Methyl 5-phenyloxazole-4-carboxylate and Methyl 5-methyl-2-phenyloxazole-4-carboxylate: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide for Drug Development Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a detailed comparative analysis of two key oxazole derivatives: Methyl 5-phenyloxazole-4-carboxylate and Methyl 5-methyl-2-phenyloxazole-4-carboxylate. We delve into their distinct structural and physicochemical properties, contrasting synthetic methodologies, and exploring the critical impact of substituent placement on their chemical reactivity and potential biological activity. This document serves as a technical resource for researchers and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these versatile heterocyclic compounds.
Introduction: The Significance of the Oxazole Scaffold
Oxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonds and pi-pi stacking, allow oxazole derivatives to bind effectively to a wide array of biological targets.[1][2] This has led to their development as potent agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]
This guide focuses on a direct comparison of two closely related analogues: Methyl 5-phenyloxazole-4-carboxylate and Methyl 5-methyl-2-phenyloxazole-4-carboxylate. While seemingly similar, the positional difference of the phenyl and methyl groups on the oxazole core dramatically influences their chemical and biological profiles. Understanding these nuances is critical for medicinal chemists aiming to fine-tune molecular properties for optimal therapeutic efficacy and pharmacokinetic profiles.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental difference between the two title compounds lies in the substitution pattern on the oxazole ring. In Methyl 5-phenyloxazole-4-carboxylate, the C5 position is occupied by a phenyl group, while in Methyl 5-methyl-2-phenyloxazole-4-carboxylate, a methyl group occupies the C5 position and a phenyl group is at C2. This isomeric distinction has significant consequences for molecular geometry, electronics, and potential biological interactions.
A summary of their key physicochemical properties is presented below.
| Property | Methyl 5-phenyloxazole-4-carboxylate | Methyl 5-methyl-2-phenyloxazole-4-carboxylate | Reference(s) |
| CAS Number | 38061-18-6 | 100063-41-0 | [6],[7] |
| Molecular Formula | C₁₁H₉NO₃ | C₁₂H₁₁NO₃ | [6][8] |
| Molecular Weight | 203.19 g/mol | 217.22 g/mol | [6][8],[7] |
| IUPAC Name | methyl 5-phenyl-1,3-oxazole-4-carboxylate | methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | [6],[7] |
| Appearance | Solid | Neat (liquid/solid form not specified) | [9],[7] |
| Melting Point | 91-93 °C | Not specified | [6] |
Synthesis Methodologies: Strategic Pathways to Isomeric Scaffolds
The synthesis of these substituted oxazoles requires distinct strategic approaches. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of Methyl 5-phenyloxazole-4-carboxylate
A common route to this scaffold involves the reaction of a β-keto ester with an appropriate precursor, followed by cyclization. While specific multi-step syntheses can be complex, a conceptual workflow often involves the formation of an α-amino ketone intermediate which then undergoes cyclodehydration.
Synthesis of Methyl 5-methyl-2-phenyloxazole-4-carboxylate
The synthesis of 2,4,5-trisubstituted oxazoles like this one is well-established. One of the most reliable methods is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5] This method provides a robust and high-yielding pathway.
Structure-Activity Relationship (SAR) and Reactivity
The placement of substituents on the oxazole ring is the most critical factor determining the molecule's electronic properties and, consequently, its biological activity.
-
Methyl 5-phenyloxazole-4-carboxylate : The phenyl group at C5 significantly influences the molecule's overall lipophilicity and potential for π-π stacking interactions with biological targets. The unsubstituted C2 position, being the most electron-deficient carbon in the oxazole ring, is susceptible to deprotonation or nucleophilic attack under certain conditions.[10]
-
Methyl 5-methyl-2-phenyloxazole-4-carboxylate : Placing the phenyl group at the C2 position directly impacts the electronic nature of the heterocyclic ring. The C5 position is occupied by a small, electron-donating methyl group, which can influence the reactivity of the adjacent C4 position.[10] This substitution pattern is common in compounds designed as enzyme inhibitors, where the 2-phenyl group often fits into a hydrophobic pocket of the active site.
The SAR studies of oxazole derivatives reveal that modifications at these positions are crucial for tuning pharmacological activity.[1][2] For instance, in the development of anti-inflammatory agents targeting COX-2, the nature of the substituent at the C2 and C5 positions is key to achieving selectivity and potency.[11]
Applications in Drug Discovery
Both scaffolds serve as valuable intermediates and core structures in the development of novel therapeutics.
-
Methyl 5-phenyloxazole-4-carboxylate and its corresponding carboxylic acid are building blocks for more complex molecules. The 5-phenyl-oxazole motif is explored in various therapeutic areas. For instance, 2-phenyloxazole-4-carboxamide derivatives have been investigated as selective inhibitors of human monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[12]
-
Methyl 5-methyl-2-phenyloxazole-4-carboxylate is a close analog of scaffolds found in potent biological agents. The 5-methylisoxazole-4-carboxamide core (a related azole) is the basis for the anti-rheumatic drug Leflunomide.[13] The substitution pattern of a small alkyl group at C5 and an aryl group at C2 is a recurring theme in the design of kinase inhibitors and other enzyme-targeted drugs, where the compound mimics a natural substrate.[14]
Experimental Protocols
The following are generalized, self-validating protocols for the laboratory-scale synthesis of these compounds, based on established chemical principles.
Protocol 1: Synthesis of Methyl 5-methyl-2-phenyloxazole-4-carboxylate via Robinson-Gabriel Synthesis
This protocol involves the N-benzoylation of an aminoketone derived from methyl acetoacetate, followed by cyclodehydration.
Step 1: Synthesis of Methyl 2-amino-3-oxobutanoate
-
To a cooled (0 °C) solution of methyl acetoacetate (1 equivalent) in acetic acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise.
-
Stir the reaction at 0-5 °C for 2-3 hours.
-
Reduce the resulting oxime intermediate using a suitable reducing agent (e.g., catalytic hydrogenation or zinc in acetic acid) to yield the aminoketone.
Step 2: N-Benzoylation
-
Dissolve the crude methyl 2-amino-3-oxobutanoate hydrochloride in a mixture of dichloromethane and aqueous sodium bicarbonate.
-
Add benzoyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclodehydration
-
Dissolve the crude N-benzoyl intermediate in a suitable solvent.
-
Add a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or Burgess reagent) and heat the mixture.[5][15]
-
Monitor the formation of the oxazole ring by TLC.
-
Work-up: Carefully neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure Methyl 5-methyl-2-phenyloxazole-4-carboxylate.
Protocol 2: Synthesis of Methyl 5-phenyloxazole-4-carboxylate
This route can be achieved via the reaction of methyl 2-isocyano-3-phenyl-3-oxopropanoate with an appropriate reagent or via the cyclization of a suitable open-chain precursor. An alternative established method involves the reaction of ethyl benzoylacetate.
-
Starting Material Preparation: Prepare ethyl 2-formamido-3-oxo-3-phenylpropanoate from ethyl benzoylacetate.
-
Cyclization: To a solution of the formamido-ketone (1 equivalent) in an anhydrous solvent like toluene, add a strong dehydrating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents) and pyridine (catalytic amount).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.
-
Monitoring: Track the disappearance of the starting material and the appearance of the product spot using TLC (e.g., with a 30% ethyl acetate in hexane eluent).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Methyl 5-phenyloxazole-4-carboxylate.
Conclusion
Methyl 5-phenyloxazole-4-carboxylate and Methyl 5-methyl-2-phenyloxazole-4-carboxylate, while isomeric, are distinct chemical entities with different synthetic pathways and physicochemical properties. The strategic placement of the phenyl and methyl substituents fundamentally alters the electronic landscape of the oxazole ring, providing medicinal chemists with two different but related templates for drug design. The 2-phenyl-5-methyl substitution pattern is frequently leveraged in scaffolds targeting enzymatic hydrophobic pockets, while the 5-phenyl substitution offers a different vector for modifying lipophilicity and exploring π-stacking interactions. A thorough understanding of these differences is essential for the rational design and development of next-generation oxazole-based therapeutics.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). ResearchGate. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Available at: [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2023). An-Najah Journals. Available at: [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. Available at: [Link]
-
methyl 5-phenyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]
-
Structure activity relationship of synthesized compounds. (2023). ResearchGate. Available at: [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC. Available at: [Link]
-
5-Methyl-2-phenyloxazole. PubChem. Available at: [Link]
-
Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate. ChemBK. Available at: [Link]
-
5-Methyl-2-phenyl-4-oxazolecarboxamide. PubChem. Available at: [Link]
-
methyl 2-phenyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]
-
5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. Available at: [Link]
-
4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. (2010). ACS Publications. Available at: [Link]
-
Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology. Available at: [Link]
-
5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. Available at: [Link]
-
Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (2014). PubMed. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. (2025). ResearchGate. Available at: [Link]
-
Cover Feature: 2‐Phenyloxazole‐4‐carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B. (2019). Amanote Research. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.najah.edu [journals.najah.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 5-Methyl-2-phenyloxazole-4-carboxylic Acid Methyl Ester [cymitquimica.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 5-Phenyloxazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (PDF) Cover Feature: 2‐Phenyloxazole‐4‐carboxamide as a [research.amanote.com]
- 13. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]
- 15. 5-METHYL-2-PHENYL-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
Unlocking the Pharmacological Potential of 5-Phenyloxazole-4-carboxylate Derivatives: A Comprehensive Technical Guide
Executive Summary
The oxazole ring has long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. Within this chemical space, 5-phenyloxazole-4-carboxylate derivatives have emerged as highly tunable, potent pharmacophores. The unique stereoelectronic profile of this core—characterized by an electron-withdrawing nitrogen, a versatile ester functionality at C4, and a hydrophobic phenyl ring at C5—enables precise interactions with various biological targets. This technical guide explores the mechanistic causality, structural rationale, and validated experimental workflows for leveraging these derivatives in anti-angiogenic and immunomodulatory drug development.
Structural Rationale: The 5-Phenyloxazole-4-carboxylate Core
The biological efficacy of 5-phenyloxazole-4-carboxylate derivatives is not coincidental; it is deeply rooted in their structural geometry.
-
The C5-Phenyl Ring: Acts as a critical hydrophobic anchor. In kinase targets, this moiety projects deeply into hydrophobic pockets adjacent to the ATP-binding site, displacing ordered water molecules and driving binding affinity through favorable entropic gains.
-
The C4-Carboxylate/Ester Group: Provides a highly modular vector for structure-activity relationship (SAR) optimization. It acts as a hydrogen-bond acceptor and can be hydrolyzed to a free acid or converted to various amides to tune the molecule's topological polar surface area (TPSA) and cellular permeability.
-
The Oxazole Nitrogen: Functions as a primary hydrogen-bond acceptor, frequently interacting with the backbone amides of kinase hinge regions.
Anti-Angiogenic Efficacy: VEGFR2 Kinase Inhibition
One of the most profound applications of the 5-phenyloxazole scaffold is in oncology, specifically targeting tumor angiogenesis. A series of 2-anilino-5-aryloxazoles have been identified as highly potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase[2].
Mechanistic Causality
Tumor progression relies heavily on the formation of new blood vessels. When VEGF binds to VEGFR2, it triggers a cascade of autophosphorylation events leading to PLC-
To overcome the inherent lipophilicity of the 5-phenyl modification, formulation strategies are critical. For instance, dosing the derivative as a bis-mesylate salt drastically improves aqueous solubility and oral pharmacokinetics, enabling moderate in vivo efficacy against HT29 human colon tumor xenografts[2].
Fig 1. Mechanism of VEGFR2 kinase inhibition by 5-phenyloxazole derivatives blocking angiogenesis.
Immunomodulation: IL-33 Suppression and COX-2 Selectivity
Beyond oncology, 5-phenyloxazole-4-carboxylates demonstrate profound immunomodulatory effects, specifically in allergic and inflammatory pathways.
IL-33 Intracellular Signaling Suppression
Recent pharmaceutical developments have highlighted novel oxazole derivatives, including ethyl 5-phenyloxazole-4-carboxylates, as potent suppressors of Interleukin-33 (IL-33) signaling[3]. IL-33 is an alarmin cytokine that binds to the ST2 receptor, driving Th2-mediated allergic diseases such as asthma and atopic dermatitis. By suppressing the downstream intracellular signaling of IL-33, these derivatives prevent the hyperactivation of immune cells, offering a targeted therapeutic avenue for atopy[3].
Selective COX-2 Inhibition
Derivatives such as 4-methyl-5-phenyloxazole are well-documented selective inhibitors of cyclooxygenase-2 (COX-2)[4]. The causality of this selectivity lies in the volume of the COX-2 active site. COX-2 possesses a secondary side pocket (due to the Val523 substitution compared to Ile523 in COX-1) that accommodates the bulky 5-phenyl ring of the oxazole. This allows the compound to selectively halt the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., PGE2) without disrupting the gastroprotective prostaglandins synthesized by COX-1[4].
Fig 2. Dual immunomodulatory action of 5-phenyloxazoles on IL-33 signaling and COX-2 pathways.
Quantitative Data Summary
To facilitate rapid comparison of the biological profiles associated with the 5-phenyloxazole scaffold, the quantitative endpoints and primary targets are summarized below:
| Compound Class | Primary Target | Biological Activity / Indication | Key Experimental Metric | Reference |
| 2-Anilino-5-phenyloxazoles | VEGFR2 Kinase | Anti-angiogenic / Anticancer | Enzymatic IC50 < 10 nM; Efficacy in HT29 Xenografts | [2] |
| 4-Methyl-5-phenyloxazoles | COX-2 Enzyme | Anti-inflammatory / Analgesic | High COX-2 over COX-1 Selectivity Index | [4] |
| Ethyl 5-phenyloxazole-4-carboxylates | IL-33 / ST2 Pathway | Anti-allergic (Asthma, Atopy) | Intracellular signaling suppression (Cellular IC50) | [3] |
| 2,5-Diphenyloxazoles | Mycobacterial Cell Wall | Antimycobacterial | MIC against M. tuberculosis H37Rv | [1] |
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives (e.g., cytotoxicity mimicking pathway inhibition).
Protocol A: TR-FRET VEGFR2 Kinase Inhibition Assay
Objective: Quantify the IC50 of 5-phenyloxazole derivatives against the VEGFR2 kinase domain.
Causality & Validation: Utilizing ATP at its
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Perform an 11-point, 3-fold serial dilution of the oxazole derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration = 1%).
-
Enzyme-Substrate Addition: Add 2.5 µL of recombinant human VEGFR2 kinase domain and biotinylated poly-GT substrate mix to the wells.
-
Reaction Initiation: Add 2.5 µL of ultra-pure ATP at the predetermined
concentration to initiate the reaction. -
Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C).
-
Detection: Stop the reaction by adding 5 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
-
Readout: Incubate for 30 minutes, then read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.
Protocol B: IL-33 Intracellular Signaling Reporter Assay
Objective: Evaluate the suppression of IL-33-driven NF-
-
Cell Seeding: Plate HEK-Blue™ IL-33 reporter cells (expressing the ST2 receptor and an inducible SEAP reporter) at
cells/well in a 96-well plate using assay medium. -
Pre-incubation: Add the oxazole derivatives (ranging from 0.1 to 10 µM) to the cells and incubate for 1 hour at 37°C to allow for intracellular equilibration.
-
Stimulation: Add recombinant human IL-33 (10 ng/mL final concentration) to trigger ST2-mediated NF-
B activation. -
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ substrate solution.
-
Readout: Incubate for 1-3 hours at 37°C and measure SEAP activity via spectrophotometry at 620 nm.
References
- A comprehensive review on biological activities of oxazole derivatives. PMC / nih.gov.
- An In-depth Technical Guide on the Mechanism of Action of 4-Methyl-5-phenyloxazole and its Derivatives in Biological Systems. Benchchem.
- Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Scilit.
- AU2022283883A1 - Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease. Google Patents.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. AU2022283883A1 - Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Solubility Profiling of Methyl 5-phenyloxazole-4-carboxylate in Organic Solvents
An In-Depth Technical Whitepaper for Process Chemists and Drug Development Professionals
As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic building blocks not merely as a data-gathering exercise, but as a foundational step for robust process chemistry. Methyl 5-phenyloxazole-4-carboxylate (CAS: 38061-18-6) is a highly versatile intermediate utilized in the synthesis of complex peptidomimetics, natural products, and active pharmaceutical ingredients (APIs).
Understanding its solubility behavior across various organic solvents is critical for optimizing reaction kinetics, maximizing extraction yields, and designing efficient chromatographic or crystallization-based purification workflows. This guide provides an authoritative analysis of the structural determinants of its solubility, empirical solvent data, and field-proven methodologies for thermodynamic solubility quantification.
Structural Determinants of Solubility
The dissolution of methyl 5-phenyloxazole-4-carboxylate is governed by the interplay between its lipophilic and polar functional groups. The molecule (C₁₁H₉NO₃) features three distinct micro-environments:
-
The Phenyl Ring: Imparts significant lipophilicity, driving strong favorable interactions (via London dispersion forces) with non-polar to moderately polar solvents such as dichloromethane (DCM) and chloroform.
-
The Oxazole Core: Contains a pyridine-like nitrogen and a furan-like oxygen, acting as localized hydrogen-bond acceptors.
-
The Methyl Ester Moiety: Provides an additional hydrogen-bond acceptor site and dipole moment.
Because the molecule lacks strong hydrogen-bond donors (like -OH or -NH groups), it does not self-associate strongly via hydrogen bonding. Consequently, it is highly soluble in polar aprotic solvents (which can stabilize its dipole without needing to donate hydrogen bonds) and halogenated solvents , but exhibits poor solubility in purely aliphatic hydrocarbons[1].
Empirical Solubility Data in Organic Solvents
While exact thermodynamic solubility values (in mg/mL) are highly specific to the temperature and polymorphic state of the batch (often presenting as a light yellow oil or low-melting solid[2]), we can categorize its solubility profile based on validated synthetic and analytical applications.
The table below summarizes the solubility behavior of methyl 5-phenyloxazole-4-carboxylate across key organic solvent classes used in drug development workflows[1][2][3].
| Solvent Class | Specific Solvent | Relative Solubility | Experimental Application / Causality |
| Polar Aprotic | Dimethylformamide (DMF) | High (>50 mg/mL) | Optimal reaction medium for base-catalyzed cyclizations due to high dielectric constant[1]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Used to prepare highly concentrated (10 mM) stock solutions for downstream biological assays[3]. |
| Halogenated | Dichloromethane (DCM) | High (>50 mg/mL) | Primary solvent for liquid-liquid extraction and as the "good solvent" in anti-solvent precipitation[3]. |
| Halogenated | Chloroform (CDCl₃) | High (>50 mg/mL) | Standard solvent for high-resolution ¹H and ¹³C NMR spectroscopy[2]. |
| Ester | Ethyl Acetate (EtOAc) | Moderate to High | Used as the polar component in normal-phase silica gel chromatography[2]. |
| Non-Polar Aliphatic | Heptane / Petroleum Ether | Low (<5 mg/mL) | Acts as an anti-solvent to force precipitation or as the weak mobile phase in chromatography[2][3]. |
Experimental Protocol: Thermodynamic Solubility Determination
To generate precise, batch-specific solubility data, process chemists must rely on the Miniaturized Saturation Shake-Flask Method . This protocol is designed as a self-validating system: it ensures thermodynamic equilibrium is reached and prevents kinetic artifacts (such as supersaturation) from skewing the data[3].
Step-by-Step Methodology
Step 1: Preparation of Solvent Systems
-
Ensure all organic solvents (e.g., DCM, DMF, EtOAc, Heptane) are anhydrous (water content <50 ppm via Karl Fischer titration). Causality: Trace moisture in polar aprotic solvents can drastically alter the solvation shell and artificially depress the solubility of lipophilic compounds.
Step 2: Solute Addition & Saturation
-
Add an excess amount (approximately 50-100 mg) of methyl 5-phenyloxazole-4-carboxylate to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial. The presence of undissolved material is mandatory to maintain a saturated state.
Step 3: Isothermal Equilibration
-
Seal the vial and agitate at 25 ± 0.1 °C using a thermoshaker at 800 rpm for 24 hours. Causality: A 24-hour equilibration period ensures that the system transitions from kinetic dissolution to true thermodynamic equilibrium, accounting for any slow phase transitions.
Step 4: Phase Separation
-
Filter the suspension directly through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Polytetrafluoroethylene (PTFE) is universally solvent-resistant. Using nylon or mixed cellulose ester (MCE) filters with solvents like DMF or DCM can result in filter degradation, sample contamination, or active compound adsorption. Filtration is strictly preferred over centrifugation to prevent temperature fluctuations that could induce premature precipitation.
Step 5: HPLC-UV/MS Quantification
-
Dilute an aliquot of the filtrate (e.g., 1:100) in a compatible mobile phase (e.g., Acetonitrile/Water).
-
Quantify the concentration using a validated HPLC-UV method (typically at 214 nm or 254 nm) against a 5-point calibration curve. Self-Validation: Ensure the R² of the calibration curve is ≥0.999 and run a quality control (QC) standard every 10 injections to verify instrument stability[3].
Workflow Visualization
The following diagram illustrates the logical progression of the shake-flask solubility screening workflow, highlighting the critical control points required for data integrity.
Caption: Thermodynamic solubility determination workflow via shake-flask method.
Strategic Solvent Selection in Downstream Applications
The solubility profile of methyl 5-phenyloxazole-4-carboxylate directly dictates the strategies used for its isolation and purification:
-
Chromatographic Purification: Because the compound is highly soluble in esters but poorly soluble in aliphatic hydrocarbons, a gradient elution system utilizing petroleum ether and ethyl acetate (e.g., 8:1 to 10:1 v/v) is the industry standard for isolating the compound as a pure light yellow oil on silica gel[2].
-
Anti-Solvent Precipitation: When scaling up synthesis, column chromatography becomes economically unviable. Instead, chemists leverage the compound's extreme solubility differential. By dissolving the crude product in a minimal volume of DCM (the "good" solvent) and slowly titrating in heptane (the "anti-solvent"), the compound can be forced out of solution, leaving highly soluble or highly insoluble impurities behind[3].
References
-
[3] Title: Supporting Information - The Royal Society of Chemistry Source: rsc.org URL:
-
[1] Title: Buy Methyl 2-formyloxazole-5-carboxylate - Smolecule Source: smolecule.com URL:
-
[2] Title: Supporting Information - SciEngine Source: sciengine.com URL:
Sources
Methodological & Application
Application Note: Synthesis and Optimization of Methyl 5-Phenyloxazole-4-Carboxylate from Methyl Isocyanoacetate
Introduction & Strategic Overview
Oxazoles are privileged scaffolds in modern drug discovery, frequently serving as stable bioisosteres for amides and esters, and acting as critical pharmacophores in kinase inhibitors and GPCR ligands. The synthesis of 5-aryl-oxazole-4-carboxylates is most efficiently achieved via the base-promoted cycloaddition of methyl isocyanoacetate with benzoyl electrophiles.
This application note details two highly reliable, self-validating protocols for synthesizing methyl 5-phenyloxazole-4-carboxylate: the classical acid chloride-mediated acylation and the mild, DPPA-mediated direct carboxylic acid activation . By understanding the mechanistic causality behind these routes, researchers can select the optimal conditions for their specific scale and functional group requirements.
Mechanistic Rationale & Causality
Methyl isocyanoacetate acts as a highly versatile ambident synthon, providing the crucial C–N–C fragment of the oxazole ring. The α-protons of the isocyanoacetate are sufficiently acidic (pKa ~14 in polar aprotic solvents) to be abstracted by amine bases (e.g., TEA, DBU) or mild inorganic bases (e.g., K₂CO₃).
The Causality of the Cyclization Cascade:
-
Deprotonation: The base generates a highly nucleophilic isocyano carbanion.
-
Acylation: The carbanion attacks the benzoyl electrophile (either benzoyl chloride or an in situ generated acyl azide).
-
Cyclization: The resulting α-isocyano-β-keto ester undergoes a spontaneous 5-endo-dig cyclization. The enolate oxygen attacks the electrophilic isocyanide carbon.
-
Aromatization: Rapid tautomerization yields the thermodynamically stable aromatic oxazole ring .
Figure 1: Mechanistic cascade of the base-promoted oxazole synthesis from methyl isocyanoacetate.
Comparative Route Analysis
When designing a synthetic workflow, the choice of the electrophile dictates the reaction conditions. The table below summarizes the quantitative and qualitative data comparing the two primary synthetic routes.
| Parameter | Route A: Acid Chloride Acylation | Route B: DPPA-Mediated Activation |
| Electrophile | Benzoyl Chloride | Benzoic Acid |
| Activator / Catalyst | DMAP (nucleophilic catalyst) | DPPA (diphenylphosphoryl azide) |
| Base | Triethylamine (TEA) or DBU | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous THF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Reflux (66 °C) | 0 °C to Room Temperature |
| Typical Yield | 75% – 85% | 80% – 91% |
| Primary Advantage | Fast reaction time; utilizes highly accessible, inexpensive reagents. | Mild conditions; avoids harsh acid chlorides; high functional group tolerance. |
Detailed Experimental Protocols (Self-Validating Workflows)
Protocol A: Acid Chloride-Mediated Synthesis
Expertise Insight: DMAP is added as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. This ensures that the acylation outpaces potential side reactions, such as the dimerization of the isocyanide. Refluxing the mixture ensures the thermodynamic sink (aromatization) is reached completely .
Materials:
-
Methyl isocyanoacetate (3.03 mmol, 1.0 equiv)
-
Benzoyl chloride (3.63 mmol, 1.2 equiv)
-
Triethylamine (TEA) (7.57 mmol, 2.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.151 mmol, 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF) (4.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve methyl isocyanoacetate (0.275 mL) and benzoyl chloride (0.422 mL) in anhydrous THF (4.0 mL).
-
Catalyst & Base Addition: Cool the mixture to 0 °C using an ice bath. Add DMAP (18 mg). Slowly add TEA (1.06 mL) dropwise over 10 minutes.
-
Self-Validation Check: The solution will immediately turn cloudy and yellowish as the triethylammonium chloride salt precipitates, confirming the base is actively scavenging HCl.
-
-
Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (~66 °C) overnight under a nitrogen atmosphere.
-
Workup: Cool the mixture to room temperature. Filter the resulting suspension through a medium-porosity glass frit to remove the TEA-HCl salts. Rinse the filter cake thoroughly with Ethyl Acetate (EtOAc, 3 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methyl 5-phenyloxazole-4-carboxylate.
Figure 2: Step-by-step experimental workflow for the acid chloride-mediated cyclization route.
Protocol B: DPPA-Mediated Direct Coupling
Expertise Insight: Diphenylphosphoryl azide (DPPA) activates benzoic acid in situ to form an acyl azide. At room temperature, the intermediate acyl azide acts as a mild, highly selective acylating agent for the isocyano carbanion. This avoids the ketene side-reactions often observed with harsh acid chlorides .
Materials:
-
Benzoic acid (2.0 mmol, 1.0 equiv)
-
Methyl isocyanoacetate (2.4 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 mmol, 2.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (2.4 mmol, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (7.0 mL)
Step-by-Step Methodology:
-
Deprotonation: Suspend benzoic acid (244 mg) and finely powdered K₂CO₃ (552 mg) in anhydrous DMF (4.0 mL). Stir for 10 minutes at room temperature.
-
Isocyanide Addition: Add a solution of methyl isocyanoacetate (0.22 mL) in DMF (3.0 mL) dropwise to the suspension. Stir the resulting mixture for 5 minutes.
-
Activation: Cool the reaction mixture to 0 °C. Add DPPA (0.52 mL) dropwise.
-
Self-Validation Check: The reaction should transition to a deep orange color upon DPPA addition, visually indicating the formation of the activated acyl species.
-
-
Reaction Maturation: Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir overnight.
-
Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (3 × 15 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (100% Heptane to Heptane/EtOAc 3:1) to yield the pure oxazole product.
Analytical Characterization & Troubleshooting
-
FT-IR Spectroscopy: The most immediate indicator of reaction success is the disappearance of the strong isocyanide stretching frequency at ~2150 cm⁻¹ and the appearance of a sharp ester carbonyl stretch at ~1715 cm⁻¹ alongside oxazole ring stretches (~1600 cm⁻¹).
-
¹H NMR (CDCl₃): Look for the diagnostic oxazole C2-H proton, which typically appears as a sharp singlet far downfield (δ 7.90 – 8.00 ppm). The methyl ester protons will appear as a distinct singlet around δ 3.95 ppm, and the phenyl protons will integrate to 5H in the aromatic region (δ 7.40 – 8.10 ppm).
-
Troubleshooting Route A: If the yield is low, ensure the THF is strictly anhydrous. Trace water will hydrolyze the benzoyl chloride, generating HCl which can polymerize the isocyanoacetate before cyclization occurs.
References
- World Intellectual Property Organization. (2023). Pesticidally active amide compounds (Patent No. WO2023118434A1).
-
Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.[Link]
-
Lygin, A. V., & de Meijere, A. (2010). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 110(11), 6614-6660. American Chemical Society.[Link]
Application Note: Optimized Reaction Conditions for the Cyclization of Benzoyl Chloride and Methyl Isocyanoacetate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Scientific Rationale
The synthesis of highly functionalized oxazoles is a critical pathway in medicinal chemistry, as the oxazole core is a privileged scaffold found in numerous bioactive natural products and peptidomimetics. The base-induced reaction of methyl isocyanoacetate with acyl chlorides (such as benzoyl chloride) is a highly efficient, atom-economical route to access 5-substituted oxazole-4-carboxylates[1].
While classical methods often rely on strong bases (e.g.,
Mechanistic Causality
The transformation relies on a precisely orchestrated sequence of acylation and intramolecular cyclization:
-
Deprotonation: The
-carbon of methyl isocyanoacetate is highly acidic. TEA deprotonates this position to generate a nucleophilic carbanion. -
Nucleophilic Catalysis: DMAP attacks benzoyl chloride to form a highly electrophilic
-acylpyridinium intermediate, lowering the activation energy for the subsequent C-acylation. -
Acylation: The carbanion attacks the activated acyl species, expelling chloride and forming an
-isocyano- -keto ester intermediate. -
Thermal Cyclization: Under reflux conditions, the enolate oxygen of the intermediate attacks the electrophilic isocyanide carbon. A subsequent proton transfer (tautomerization) yields the aromatic oxazole ring[1].
Mechanism of methyl isocyanoacetate and benzoyl chloride cyclization to form an oxazole.
Reaction Optimization & Quantitative Data
The choice of base and solvent dictates the thermodynamic success of the cyclization step. At room temperature, the intermediate
Table 1: Comparative Reaction Conditions for Oxazole Cyclization
| Reaction Condition | Base (Equiv) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Outcome |
| Standard Amine | TEA (2.5) | None | CH₂Cl₂ | 25 | 24 | 40-50 | Incomplete cyclization; intermediate stalls. |
| Catalyzed Amine | TEA (2.5) | DMAP (0.05) | THF | 65 | 12 | 82 | Full conversion; thermodynamic cyclization. |
| Amidine Base | DBU (2.0) | None | CH₂Cl₂ | 25 | 4 | 60-70 | Rapid acylation, but prone to side reactions. |
| Superbase | Proazaphosphatrane | None | THF | 25 | 2 | >90 | Near-quantitative, but reagent is cost-prohibitive[4]. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating workflow. Visual cues and TLC checkpoints are embedded to ensure the chemical integrity of each step without requiring intermediate isolation.
Materials & Stoichiometry
-
Methyl isocyanoacetate: 0.275 mL (3.03 mmol, 1.0 equiv)
-
Benzoyl chloride: 0.422 mL (3.63 mmol, 1.2 equiv)
-
Triethylamine (TEA): 1.06 mL (7.57 mmol, 2.5 equiv)
-
4-Dimethylaminopyridine (DMAP): 0.018 g (0.151 mmol, 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF): 4.0 mL
Safety Note: Isocyanides possess a highly pungent, unpleasant odor and must be handled in a well-ventilated fume hood. Benzoyl chloride is a lachrymator and moisture-sensitive.
Step-by-Step Methodology
-
Reagent Assembly: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous THF (4.0 mL) under a continuous nitrogen atmosphere.
-
Substrate Solvation: Add methyl isocyanoacetate (0.275 mL) and benzoyl chloride (0.422 mL) to the flask. Stir to achieve a homogeneous solution.
-
Self-Validation Point 1: The solution must remain clear. If it turns cloudy before base addition, atmospheric moisture has likely hydrolyzed the benzoyl chloride into benzoic acid.
-
-
Base Addition: Add TEA (1.06 mL) dropwise over 2 minutes, followed immediately by the addition of solid DMAP (0.018 g).
-
Self-Validation Point 2: A dense white precipitate of triethylamine hydrochloride (TEA·HCl) will immediately form upon base addition. This visual cue confirms that the initial C-acylation event is successfully proceeding.
-
-
Thermal Cyclization: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain heating for 12–16 hours[2].
-
Self-Validation Point 3: Monitor the reaction via TLC (Eluent: 2:1 Hexanes/EtOAc). The product, methyl 5-phenyloxazole-4-carboxylate, will appear as a strongly UV-active spot (
), clearly distinct from the UV-active benzoyl chloride starting material.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the TEA·HCl salts. Rinse the filter cake thoroughly with Ethyl Acetate (3 × 5 mL).
-
Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 3:1 Hexanes/EtOAc, to afford the pure oxazole as a solid.
Step-by-step workflow for the synthesis of methyl 5-phenyloxazole-4-carboxylate.
Troubleshooting & Field-Proven Insights
-
Issue: Low Yield & Unreacted Starting Material
-
Causality: Moisture in the solvent or glassware caused the hydrolysis of benzoyl chloride to benzoic acid. Benzoic acid neutralizes the TEA, halting the deprotonation of the isocyanoacetate.
-
Solution: Strictly utilize anhydrous THF (from a solvent purification system or freshly distilled over Na/benzophenone) and flame-dried glassware.
-
-
Issue: Formation of a Less Polar Byproduct
-
Causality: Excess benzoyl chloride can react with the enolate intermediate before the thermal cyclization occurs, forming an unwanted
-acylated enol ester byproduct[3]. -
Solution: Ensure precise stoichiometry (do not exceed 1.2 equiv of acyl chloride). If the byproduct persists, alter the order of addition by adding the benzoyl chloride dropwise to the pre-formed mixture of isocyanoacetate and base.
-
References
-
Lygin, A. V.; de Meijere, A. "Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application." Chemical Reviews, 2010. URL:[Link]
- Syngenta Crop Protection AG. "Pesticidally active amide compounds." World Intellectual Property Organization, WO2023118434A1, 2023.
-
Li, J. J. "Name Reactions in Heterocyclic Chemistry II." John Wiley & Sons, 2011. URL:[Link]
-
Dömling, A. et al. "Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides." Organic Letters, 2010. URL:[Link]
Sources
Application Note: Utilizing Methyl 5-Phenyloxazole-4-Carboxylate as a Core Intermediate in Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, the oxazole ring represents a privileged scaffold for the development of ATP-competitive kinase inhibitors. Specifically,1 serves as an exceptionally versatile and stable building block for synthesizing targeted therapeutics against kinases such as GSK-3β, EGFR, and FAK[1][2][3].
The causality behind selecting this specific intermediate lies in its highly optimized structural geometry:
-
Hinge-Binding Potential: The C4-methyl ester is perfectly positioned for late-stage conversion into a carboxamide. Within the kinase ATP-binding pocket, the resulting amide NH and the adjacent oxazole nitrogen frequently establish critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region[2][4].
-
Hydrophobic Exploitation: The C5-phenyl substituent is pre-oriented to project deep into the hydrophobic pocket (often the DFG-in/out adjacent cavities), significantly enhancing both binding affinity and target residence time[2][4].
-
Synthetic Tractability: The methyl ester acts as a robust protecting group during upstream synthesis (such as the5), yet it can be selectively hydrolyzed under mild conditions that preserve the integrity of the oxazole core[5].
Synthetic Workflow & Protocols
To transform methyl 5-phenyloxazole-4-carboxylate into a functional kinase inhibitor, a two-step late-stage diversification strategy is employed: saponification followed by amide coupling.
Synthetic workflow from methyl 5-phenyloxazole-4-carboxylate to target kinase inhibitor.
Protocol 1: Self-Validating Saponification and Amide Coupling
This protocol is designed with built-in Quality Control (QC) to ensure high-fidelity library generation.
Step 1: Saponification (Hydrolysis)
-
Action: Dissolve methyl 5-phenyloxazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
-
Causality: The mixed solvent system ensures complete dissolution of the lipophilic oxazole while providing water for hydrolysis. LiOH is explicitly chosen over NaOH or KOH because its mild basicity prevents potential ring-opening degradation of the oxazole core.
-
Validation: Monitor via TLC (Hexane/EtOAc 1:1). Upon total consumption of the ester, acidify the mixture with 1N HCl to pH 3 to precipitate the 5-phenyloxazole-4-carboxylic acid. Filter, wash with cold water, and dry under high vacuum. Confirm mass via LC-MS (Expected [M+H]⁺ = 190.1).
Step 2: Amide Coupling
-
Action: Dissolve the validated carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target primary amine or aniline (1.1 eq). Stir for 12 hours at room temperature.
-
Causality: HATU is selected as the coupling reagent due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids, minimizing epimerization and side reactions compared to standard carbodiimides (like EDC). DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the amine hydrochloride salt and drive the reaction forward.
-
Validation: Confirm product formation via LC-MS. Purify the crude mixture via reverse-phase preparative HPLC to achieve >95% purity—a strict requirement to prevent false positives in downstream enzymatic kinase assays.
Biological Evaluation: Kinase Inhibition Assay
Once the oxazole-4-carboxamide library is synthesized, compounds must be evaluated for their ability to competitively displace ATP.
Mechanism of ATP-competitive kinase inhibition by oxazole-4-carboxamides.
Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination
The ADP-Glo assay is utilized because it provides a universal, homogeneous, and highly sensitive luminescent readout of ADP formation, bypassing the regulatory and safety hurdles of radiometric ³³P-ATP assays.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the oxazole inhibitor in 100% DMSO. Transfer 100 nL to a 384-well white assay plate.
-
Causality: Maintaining a consistent final DMSO concentration of 1% prevents solvent-induced kinase denaturation while keeping the lipophilic oxazole fully solvated.
-
-
Kinase Reaction: Add 5 µL of the Kinase/Substrate mix (e.g., purified GSK-3β and GS-2 peptide) in assay buffer. Incubate for 15 minutes to allow inhibitor binding. Add 5 µL of ATP solution (calibrated to the predetermined
) to initiate the reaction. Incubate for 60 minutes at room temperature.-
Causality: Running the assay exactly at the ATP
ensures the system is highly sensitive to competitive inhibitors while maintaining a linear enzymatic reaction rate.
-
-
Detection & Validation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.
-
Self-Validation System: Calculate the Z'-factor for the assay plate using a known positive control (e.g., Staurosporine) and a negative control (DMSO). A Z'-factor > 0.6 validates the assay's robustness, ensuring the calculated IC₅₀ values are statistically trustworthy.
-
Quantitative Data Presentation
The table below summarizes structure-activity relationship (SAR) data demonstrating how derivatizing the methyl 5-phenyloxazole-4-carboxylate core into various amides impacts kinase inhibitory activity, specifically against GSK-3β[2].
| Compound | R-Group (Amine Component) | Target Kinase | IC₅₀ (µM) | Cellular Efficacy (p-Tau Reduction) |
| Intermediate | N/A (Methyl Ester) | GSK-3β | > 50.0 | None |
| Derivative A | Simple Aniline | GSK-3β | 12.5 | Low |
| Derivative B | 4-Fluoroaniline | GSK-3β | 3.2 | Moderate |
| KWLZ-9e | Butylated hydroxytoluene (BHT) hybrid | GSK-3β | 0.25 | High (Significant p-Tau reduction) |
Data Interpretation: The raw methyl ester intermediate exhibits no meaningful kinase inhibition, as it lacks the hydrogen-bond donating capacity required for hinge binding. Conversion to the carboxamide (Derivatives A & B) restores binding. Advanced functionalization (e.g., KWLZ-9e) further optimizes the IC₅₀ into the nanomolar range while conferring additional neuroprotective properties[2].
References
-
J&K Scientific. Methyl 5-phenyloxazole-4-carboxylate, 97% | 38061-18-6 Product Information. Retrieved from 1
-
European Journal of Medicinal Chemistry (PubMed). Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease. Retrieved from 2
-
BenchChem. Tosylmethyl Isocyanide: A Comprehensive Technical Guide to Synthesis and Mechanism of Action (Van Leusen Oxazole Synthesis). Retrieved from5
-
Encyclopedia.pub. 1,3,4-Oxadiazole and Oxazole derivatives with activity of focal-adhesion kinase (FAK) and EGFR inhibitors. Retrieved from 3
-
Google Patents (AU2022283883A1). Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease. Retrieved from 4
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. AU2022283883A1 - Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease - Google Patents [patents.google.com]
- 5. Tosylmethyl isocyanide | 36635-61-7 | Benchchem [benchchem.com]
Direct C-H arylation of methyl 5-phenyloxazole-4-carboxylate
Application Note & Protocol
Topic: Direct C-H Arylation of Methyl 5-phenyloxazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The biaryl oxazole motif is a privileged scaffold in medicinal chemistry and materials science.[1][2] Traditional cross-coupling reactions for their synthesis often require pre-functionalization of the heterocyclic core, leading to lower atom economy and additional synthetic steps.[3] Direct C-H arylation has emerged as a powerful and sustainable alternative, enabling the formation of C-C bonds by activating otherwise inert C-H bonds.[2][4] This application note provides a comprehensive guide to the palladium-catalyzed direct C-H arylation of methyl 5-phenyloxazole-4-carboxylate at the C-2 position. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into troubleshooting and optimization. The described methodology facilitates the efficient synthesis of 2,5-diaryl-oxazole-4-carboxylates, valuable intermediates for drug discovery programs.
Mechanistic Rationale and Key Principles
The direct arylation of oxazoles is a testament to the advancements in transition-metal-catalyzed C-H activation.[5] The reaction typically proceeds via a palladium-catalyzed cycle. While several mechanistic pathways can be operative, a widely accepted sequence for azoles involves a Concerted Metalation-Deprotonation (CMD) pathway. The regioselectivity is dictated by the inherent acidity of the C-H bonds and the steric environment of the substrate. For the title compound, methyl 5-phenyloxazole-4-carboxylate, the C-5 position is blocked by a phenyl group, directing the arylation exclusively to the C-2 position, which is the most acidic proton on the oxazole ring.
The catalytic cycle, illustrated below, consists of three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Activation/CMD: The oxazole substrate coordinates to the Pd(II) center. A base then facilitates the deprotonation of the C-2 proton in a concerted step with metalation, forming a palladacycle intermediate.[6][7] The choice of base is critical; carbonates like K₂CO₃ or Cs₂CO₃ are often effective.[6]
-
Reductive Elimination: The aryl and oxazolyl groups on the Pd(II) center couple, and the desired biaryl product is eliminated, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed direct C-H arylation.
Experimental Protocol: C-2 Arylation with 4-Bromotoluene
This protocol details a representative reaction for the C-2 arylation of methyl 5-phenyloxazole-4-carboxylate using 4-bromotoluene as the coupling partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 5-phenyloxazole-4-carboxylate | >97% | Various | Starting material. |
| 4-Bromotoluene | >98% | Various | Arylating agent. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Various | Catalyst precursor. |
| Tricyclohexylphosphine (PCy₃) | >97% | Various | Ligand. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Various | Base. Dry in an oven before use. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, >99.8% | Various | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | >97% | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Oven-dried Schlenk flask with a magnetic stir bar | - | - | Reaction vessel. |
| Inert atmosphere setup (Nitrogen or Argon) | - | - | Essential for catalyst stability. |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from setup to final product isolation.
Caption: High-level experimental workflow for the direct C-H arylation.
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-phenyloxazole-4-carboxylate (203 mg, 1.0 mmol, 1.0 equiv), 4-bromotoluene (205 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), tricyclohexylphosphine (11.2 mg, 0.04 mmol, 4 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Through the septum, add 5.0 mL of anhydrous N,N-dimethylacetamide (DMAc) via syringe.
-
Place the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to develop the TLC plate and visualize under UV light. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Workup and Extraction:
-
After 24 hours (or upon completion as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMAc and inorganic salts.[8]
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 20%) to isolate the pure product, methyl 2-(p-tolyl)-5-phenyloxazole-4-carboxylate.
-
Expected Results and Characterization
| Parameter | Value |
| Reaction Scale | 1.0 mmol |
| Catalyst Load | 2 mol% Pd(OAc)₂ |
| Ligand Load | 4 mol% PCy₃ |
| Temperature | 120 °C |
| Time | 24 hours |
| Expected Yield | 65-80% |
| Product | Methyl 2-(p-tolyl)-5-phenyloxazole-4-carboxylate |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Expect characteristic shifts for aromatic and methyl protons. |
| ¹³C NMR (CDCl₃) | Expect signals for all unique carbons, including the ester carbonyl. |
| HRMS (ESI) | Calculated for C₁₈H₁₅NO₃ [M+H]⁺, found value should be within 5 ppm. |
Note: Yields are indicative and may vary based on purity of reagents and reaction conditions.
Troubleshooting Guide
Even well-established protocols can encounter issues. The following guide addresses common problems and suggests corrective actions.[9]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed due to oxygen/moisture).2. Insufficient temperature.3. Poor quality base or solvent. | 1. Ensure a strictly inert atmosphere; use fresh catalyst and anhydrous solvent.2. Verify the oil bath temperature with an external thermometer.3. Use freshly dried K₂CO₃ and high-purity anhydrous solvent. |
| Formation of Side Products | 1. Homocoupling of the aryl bromide.2. Decomposition of starting material or product at high temperature. | 1. Ensure proper stoichiometry and inert atmosphere. Lowering the catalyst loading slightly may help.2. Consider reducing the reaction temperature and extending the reaction time. |
| Difficult Purification | 1. Co-elution of product with starting material or impurities.2. Streaking on the silica gel column due to residual DMAc. | 1. Optimize the chromatography eluent system using TLC; a shallower gradient may be necessary.2. Ensure the aqueous workup is thorough to remove all DMAc before concentrating the organic layer. |
Conclusion
This application note provides a robust and reliable protocol for the direct C-2 arylation of methyl 5-phenyloxazole-4-carboxylate. The methodology leverages a palladium/phosphine catalytic system to achieve efficient C-H activation, offering a step-economical route to highly functionalized 2,5-diaryloxazoles. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply this strategy to synthesize diverse libraries of oxazole-based compounds for applications in drug discovery and materials science.
References
-
Zhu, F., Tao, J.-L., & Wang, Z.-X. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters. Retrieved from [Link]
-
Waseda University. (2014). Key mechanistic features of Ni-catalyzed C-H/C-O biaryl coupling of azoles and naphthalen-2-yl pivalates. Retrieved from [Link]
-
PubMed. (2014). Key mechanistic features of Ni-catalyzed C-H/C-O biaryl coupling of azoles and naphthalen-2-yl pivalates. Retrieved from [Link]
-
PMC. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Retrieved from [Link]
-
PubMed. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Retrieved from [Link]
-
ACS Publications. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2023). Strategies towards the Synthesis of 2‐Ketoaryl Azole Derivatives using C‐H Functionalization Approach and 1,2‐Bis‐Nucleophile Precursors. Retrieved from [Link]
-
ACS Publications. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Research Explorer. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Retrieved from [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Thieme. (n.d.). Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. Retrieved from [Link]
-
PMC. (2025). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Transient directing groups for C–H arylation of aldehydes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sustainable protocols for direct C-H bond arylation of (hetero)arenes. Retrieved from [Link]
-
MDPI. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Arylation of 4-ethoxycarbonyl-2-phenyloxazol-5-one by aryllead triacetates: a convenient route to α-arylglycines. Retrieved from [Link]
-
Macmillan Group. (2013). A General Strategy for Organocatalytic Activation of C−H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. Retrieved from [Link]
-
ResearchGate. (2025). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
MDPI. (2025). The Pharmaceutical and Pharmacological Potential Applications of Bilosomes as Nanocarriers for Drug Delivery. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Sustainable protocols for direct C–H bond arylation of (hetero)arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. Key mechanistic features of Ni-catalyzed C-H/C-O biaryl coupling of azoles and naphthalen-2-yl pivalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Efficient Reduction of Methyl 5-phenyloxazole-4-carboxylate to (5-phenyloxazol-4-yl)methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for the high-yield reduction of oxazole-containing esters.
Executive Summary
Oxazole-containing building blocks are highly privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-infectives, and peptidomimetics. The transformation of methyl 5-phenyloxazole-4-carboxylate (CAS: 38061-18-6)[1] to (5-phenyloxazol-4-yl)methanol (CAS: 352018-88-3)[2] is a critical synthetic node. The resulting primary alcohol serves as a versatile intermediate, readily undergoing downstream functionalizations such as silyl ether protection, halogenation, or oxidation to the corresponding aldehyde for Wittig/reductive amination chemistry[3].
This application note details a highly optimized, scalable protocol utilizing Lithium Aluminum Hydride (LiAlH₄) to achieve complete and chemoselective reduction without compromising the integrity of the oxazole ring[4].
Mechanistic Rationale & Reagent Selection
The reduction of an ester conjugated to an electron-deficient heteroaromatic ring requires a careful balance of hydride donor strength and reaction conditions.
-
Why LiAlH₄? While oxazoles can be sensitive to harsh nucleophiles (susceptible to ring-opening at the C2 position), they are generally stable to LiAlH₄ at temperatures between 0 °C and 25 °C. LiAlH₄ provides rapid, irreversible delivery of hydride ions to the ester carbonyl, driving the reaction to the alcohol without stalling at the aldehyde stage[4].
-
Why not NaBH₄? Sodium borohydride is typically too mild to reduce oxazole-4-carboxylates efficiently without the addition of Lewis acids (e.g., CaCl₂, I₂), which complicate the workup and can lead to inconsistent yields.
-
Why not DIBAL-H? Diisobutylaluminum hydride is effective but requires strict cryogenic control (–78 °C) to prevent over-reduction or side reactions. It is also less atom-economical and more expensive for bulk ester-to-alcohol conversions.
Experimental Workflow
The following diagram illustrates the critical path of the reduction protocol, highlighting the transition from anhydrous reaction conditions to the highly specific Fieser workup required for aluminum salt management.
Caption: Synthetic workflow for the reduction of methyl 5-phenyloxazole-4-carboxylate.
Quantitative Data Presentation
To justify the selection of LiAlH₄, the table below summarizes the comparative performance of various hydride donors for this specific transformation based on established synthetic heuristics.
| Reagent System | Solvent | Temp Profile | Reaction Time | Expected Yield | Chemoselectivity / Drawbacks |
| LiAlH₄ (1.2 eq) | Anhydrous THF | 0 °C → RT | 1.5 – 2 h | 85 – 95% | Optimal. Clean conversion; requires strict anhydrous setup and Fieser workup. |
| NaBH₄ / CaCl₂ | THF / MeOH | 0 °C → RT | 12 – 16 h | 60 – 70% | Sluggish kinetics; potential for transesterification or incomplete reduction. |
| DIBAL-H (3.0 eq) | Anhydrous DCM | –78 °C → 0 °C | 3 – 4 h | 75 – 85% | Good yield but requires cryogenic conditions; higher cost at scale. |
Step-by-Step Experimental Protocol
Safety Warning: Lithium Aluminum Hydride (LiAlH₄) is highly pyrophoric and reacts violently with moisture to release highly flammable hydrogen gas. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Argon).
Materials Required:
-
Methyl 5-phenyloxazole-4-carboxylate (1.0 equiv, e.g., 2.03 g, 10.0 mmol)
-
LiAlH₄ (1.0 M solution in THF) (1.2 equiv, 12.0 mL, 12.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
-
Distilled H₂O and 15% aqueous NaOH (for workup)
-
Celite® 545
Step 1: Reaction Setup
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with inert gas three times.
-
Add methyl 5-phenyloxazole-4-carboxylate (2.03 g, 10.0 mmol) to the flask.
-
Inject anhydrous THF (25 mL) via syringe and stir until the ester is completely dissolved.
-
Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Step 2: Hydride Addition
-
Using a dry syringe, carefully add the LiAlH₄ solution (12.0 mL, 1.0 M in THF) dropwise over 15 minutes.
-
Causality Note: Dropwise addition controls the exothermic release of heat and prevents localized heating, which could trigger oxazole ring-opening side reactions.
-
Step 3: Reaction Maturation & Self-Validation
-
Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for an additional 1 to 1.5 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 1:1). The starting ester will appear as a higher-running spot (approx.
0.6), while the product alcohol will appear as a significantly more polar spot (approx. 0.2). Proceed to quenching only when the starting material spot is completely consumed.
Step 4: The Fieser Workup (Critical Step)
The Fieser method is mandatory here. Standard aqueous quenching of LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter.
9. Re-cool the reaction flask to 0 °C.
10. Water Addition: Slowly add
- Causality Note: This specific stoichiometric sequence forces the aluminum salts to precipitate as a crisp, white, granular solid (lithium aluminate), freeing the product into the organic phase.
Step 5: Isolation
-
Filter the resulting suspension through a pad of Celite in a fritted funnel.
-
Wash the filter cake thoroughly with hot EtOAc (
) to extract any product adsorbed to the salts. -
Concentrate the combined filtrate under reduced pressure to yield (5-phenyloxazol-4-yl)methanol as an off-white solid. The crude product is typically >95% pure and can be used directly in subsequent steps (e.g., TBS protection)[3].
Troubleshooting & Self-Validation Matrix
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion on TLC | Moisture in THF degrading LiAlH₄ titer before reaction completion. | Ensure THF is strictly anhydrous. Add an additional 0.2 equiv of LiAlH₄ at 0 °C and monitor. |
| Gelatinous Emulsion during Workup | Incorrect Fieser stoichiometry or adding quench reagents too rapidly. | Add a small amount of Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 2 hours to break the emulsion. |
| Multiple Lower | Over-reduction or ring-opening due to elevated temperatures. | Ensure the initial addition is strictly maintained at 0 °C. Do not heat the reaction above room temperature. |
References
- J&K Scientific.Methyl 5-phenyloxazole-4-carboxylate, 97% | 38061-18-6.
- Sigma-Aldrich.CAS 352018-88-3 | (5-Phenyloxazol-4-yl)methanol.
- Thieme Connect.DMAP-Catalyzed Regel-Type Direct C-2 (Hetero)Aroylation of Oxazoles and Thiazoles Derivatives with Acid Chlorides.
- The Royal Society of Chemistry (RSC).Supporting Information - Oxazole Carboxylate Reductions.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 5-Phenyloxazole-4-Carboxylate Cyclization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of methyl 5-phenyloxazole-4-carboxylate. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities that dictate the success or failure of your cyclization workflows.
Mechanistic Overview & Causality
The synthesis of methyl 5-phenyloxazole-4-carboxylate relies on the formal cyclodehydration of methyl isocyanoacetate with a benzoyl electrophile (either benzoic acid activated in situ or benzoyl chloride).
The Causality of Cyclization: The reaction initiates via the deprotonation of the acidic alpha-proton of methyl isocyanoacetate. The resulting nucleophilic anion attacks the activated carbonyl, forming an open-chain intermediate. For the oxazole ring to form, the intermediate amide must enolize; the enolate oxygen then executes an intramolecular nucleophilic attack onto the isocyanide carbon. Finally, proton transfer drives the aromatization to yield the oxazole core. Yields are intrinsically tied to two factors: the leaving group ability of the acylating agent and the thermodynamic strength of the base used to drive the critical enolization step[1].
Troubleshooting FAQs
Q: Why is my cyclization stalling at the open-chain intermediate, resulting in poor yields? A: Causality: The ring-closure step requires robust enolization of the intermediate amide. If the base is too weak (e.g., standard K₂CO₃), the equilibrium does not favor the reactive enolate, and the reaction stalls. Solution: Switch your base. While standard conditions using diphenylphosphoryl azide (DPPA) and K₂CO₃ often yield only 20–40%[2], employing stronger organic bases like DBU or Verkade's prophosphatrane superbase can push yields to near-quantitative levels by rapidly driving the cyclodehydration step[1].
Q: I am observing significant degradation and formylation of methyl isocyanoacetate. How do I prevent this? A: Causality: Methyl isocyanoacetate is highly susceptible to base-catalyzed hydrolysis and dimerization in the presence of trace moisture. Solution: Ensure strictly anhydrous conditions. If using the DPPA method, add the methyl isocyanoacetate to the benzoic acid/base suspension before cooling the mixture and adding DPPA[2]. This kinetic sequencing ensures the isocyanoacetate is immediately consumed by the acyl azide as it forms, minimizing its exposure to unreacted base in the bulk solution.
Q: Should I use benzoic acid with a coupling agent (DPPA) or benzoyl chloride? A: Causality: DPPA converts benzoic acid to benzoyl azide in situ, which is a relatively mild electrophile[3]. However, DPPA is prone to moisture degradation, and the azide intermediate can undergo side reactions (such as the Curtius rearrangement) if local temperatures spike. Benzoyl chloride is a superior, more reactive electrophile that facilitates rapid C-acylation, minimizing the residence time of the sensitive isocyanoacetate anion. We highly recommend the benzoyl chloride/DBU route for scale-up.
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reagent selection and overall cyclization yield. Use this data to benchmark your current process.
| Acylating Agent | Base | Solvent | Temp | Additive | Yield (%) | Primary Mechanistic Benefit |
| Benzoic Acid | K₂CO₃ | DMF | 0 °C to RT | DPPA | 20–40% | Baseline method; avoids handling volatile acid chlorides[2]. |
| Benzoyl Chloride | Et₃N | DCM | 0 °C to RT | None | 50–60% | Eliminates DPPA degradation pathways. |
| Benzoyl Chloride | DBU | THF | 0 °C to RT | None | 80–85% | Stronger base overcomes stalled open-chain intermediates[1]. |
| Benzoyl Chloride | Superbase* | THF | RT | None | >95% | Maximizes enolization rate for near-quantitative closure[1]. |
*Verkade's prophosphatrane superbase.
Validated Experimental Protocols
Every protocol must function as a self-validating system. Do not proceed to the next step without confirming the in-process validation checks.
Protocol A: DPPA-Mediated One-Pot Synthesis (Baseline)
Adapted for standard laboratory setups without access to superbases[2].
-
Preparation: Suspend benzoic acid (1.0 equiv) and oven-dried K₂CO₃ (1.2 equiv) in anhydrous DMF (0.5 M concentration).
-
Isocyanoacetate Addition: Add methyl isocyanoacetate (3.2 equiv) dropwise at room temperature. Stir the dark red solution for exactly 5 minutes.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add a solution of DPPA (1.2 equiv) in DMF dropwise.
-
Cyclization: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir overnight.
-
Validation Check: Analyze an aliquot via LC-MS. You should observe the product mass [M+H]⁺ = 204.0. If the open-chain intermediate dominates, add an additional 0.5 equiv of K₂CO₃ and heat to 40 °C for 2 hours.
-
Workup: Dilute with ethyl acetate and wash extensively with brine (3x) to remove DMF. Dry over MgSO₄ and concentrate.
Protocol B: Benzoyl Chloride / DBU Route (High-Yield Optimized)
Recommended for drug development professionals requiring >80% yields[1].
-
Preparation: Dissolve methyl isocyanoacetate (1.1 equiv) and benzoyl chloride (1.0 equiv) in strictly anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C.
-
Base Addition: Add DBU (2.0 equiv) dropwise over 10 minutes. The reaction will likely become exothermic and change color.
-
Cyclization: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Check: Spot the reaction on TLC (Hexanes/EtOAc 3:1). The highly UV-active oxazole product should be the dominant spot. Verify complete consumption of the isocyanoacetate to prevent emulsion formation during workup.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (2x). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate in vacuo.
Troubleshooting Logic Workflow
Use the following diagnostic tree to isolate the root cause of failed cyclizations based on your LC-MS or TLC data.
Diagnostic workflow for troubleshooting methyl 5-phenyloxazole-4-carboxylate cyclization.
References
1.[2] Brotschi, C. et al. Pyrazole derivatives as selective Orexin-2 Receptor Antagonists (2-SORA): Synthesis, Structure-Activity-Relationship, and Sleep-Promoting Properties in Rats. Supporting Information. The Royal Society of Chemistry.2 2.[3] Oxazole and thiazole derivatives as alx receptor agonists. Google Patents. 3 3.[1] Li, Jie Jack. Name Reactions in Heterocyclic Chemistry II. Chemistry-Chemists.1
Sources
Technical Support Center: Troubleshooting Methyl Isocyanoacetate Oxazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental causality behind reaction failures in oxazole synthesis. Synthesizing substituted oxazoles via the cyclization of methyl isocyanoacetate with activated carbonyls is a cornerstone methodology in drug development. However, achieving high conversion requires precise control over electrophile activation, base stoichiometry, and solvent microenvironments.
This guide moves beyond mere symptom-treatment, providing a self-validating framework to ensure your syntheses are robust, scalable, and mechanistically sound.
Mechanistic Workflow
Mechanistic workflow of methyl isocyanoacetate oxazole synthesis via acylpyridinium intermediates.
Troubleshooting Guide & FAQs
Q1: My conversion stalls at <30% when coupling a carboxylic acid with methyl isocyanoacetate. How can I drive the reaction to completion?
Analysis & Causality: Direct coupling of carboxylic acids with methyl isocyanoacetate requires robust in situ activation. If conversion is low, the electrophilicity of your mixed anhydride intermediate is likely insufficient to be attacked by the isocyanoacetate carbanion.
Solution: Transition to a highly reactive acylpyridinium intermediate. Recent methodologies demonstrate that using a combination of DMAP-Tf (dimethylaminopyridinium triflate) as an activator and DMAP as a base significantly accelerates the reaction. The carboxylic acid is first converted to a trifluorosulfonyl mixed anhydride, which is then attacked by DMAP to form an acylpyridinium salt. This highly electrophilic species readily undergoes an ionic reaction with deprotonated methyl isocyanoacetate to form the oxazole ring 1. Increasing the DMAP base stoichiometry to 1.5 equivalents and gently heating to 40 °C can boost yields from ~70% to >95% within 30 minutes.
Q2: I am observing a major side product instead of my target oxazole, and the starting electrophile is unconsumed. What is happening?
Analysis & Causality:
You are likely observing the self-condensation of methyl isocyanoacetate. The
Solution: Ensure your electrophile is fully activated before introducing the base and methyl isocyanoacetate. If you are using acid chlorides or anhydrides instead of free carboxylic acids, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is the optimal base, often providing quantitative yields when added dropwise to the pre-mixed electrophile and isocyanoacetate 3.
Q3: Does the choice of solvent significantly impact the cyclization efficiency?
Analysis & Causality: Yes, solvent polarity and coordinating ability dictate the stability of the ionic intermediates. While one might assume highly polar solvents like DMSO or DMF would facilitate the ionic cyclization step, they often lead to inferior results compared to halogenated solvents. Solvents like THF, 1,4-dioxane, and MeCN fail to adequately stabilize the acylpyridinium intermediate without outcompeting the nucleophile 1.
Solution: Dichloromethane (DCM) is the superior solvent for DMAP-mediated couplings, providing the ideal dielectric environment for the ionic mechanism.
Quantitative Data Summary: Optimization of Base and Solvent
The following table summarizes the causal relationship between reaction parameters and target oxazole conversion, highlighting the critical nature of base stoichiometry and solvent selection.
| Parameter Varied | Base (Equivalents) | Solvent | Temp (°C) | Time (min) | Target Oxazole Yield (%) |
| Baseline | DMAP (1.3) | DCM | 25 | 60 | 70% |
| Optimized | DMAP (1.5) | DCM | 40 | 30 | 96% |
| Solvent Screen | DMAP (1.5) | DMSO | 40 | 30 | Suboptimal (<70%) |
| Solvent Screen | DMAP (1.5) | THF | 40 | 30 | Suboptimal (<70%) |
| Solvent Screen | DMAP (1.5) | MeCN | 40 | 30 | Suboptimal (<70%) |
Self-Validating Experimental Protocol: High-Conversion Oxazole Synthesis
This protocol is designed as a self-validating system. By verifying the intermediate states, you prevent downstream failures and ensure high-fidelity oxazole synthesis.
Objective: Synthesize 5-substituted oxazole-4-carboxylates directly from carboxylic acids with >90% conversion.
Step 1: Electrophile Activation
-
Charge a flame-dried round-bottom flask with the carboxylic acid substrate (1.0 equiv) and anhydrous DCM to achieve a 0.1 M concentration.
-
Add DMAP-Tf (1.3 equiv) to the solution at room temperature under an inert argon atmosphere.
-
Causality: DMAP-Tf converts the acid into a highly reactive trifluorosulfonyl mixed anhydride.
-
Self-Validation Checkpoint: Remove a 10
L aliquot, quench in methanol, and analyze via TLC/LC-MS. The complete formation of the methyl ester derivative of your acid confirms successful activation. Do not proceed until activation is confirmed.
Step 2: Nucleophilic Addition & Cyclization
-
To the activated mixture, add methyl isocyanoacetate (1.2 equiv) via syringe.
-
Immediately add DMAP (1.5 equiv) in one portion.
-
Causality: DMAP serves a dual purpose: it attacks the mixed anhydride to form the highly electrophilic acylpyridinium salt, and it deprotonates the
-carbon of methyl isocyanoacetate to initiate the ionic cyclization.
Step 3: Thermal Driving
-
Elevate the reaction temperature to 40 °C and stir for 30 minutes.
-
Causality: While the reaction proceeds at room temperature, gentle heating overcomes the activation energy barrier for the intramolecular ring closure of the intermediate into the fully aromatic oxazole, preventing the reaction from stalling at the intermediate stage.
Step 4: Quench and Isolation
-
Quench the reaction mixture with saturated aqueous NaHCO
(equal volume to DCM). -
Extract the aqueous layer with DCM (3
20 mL). -
Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Analyze the crude mixture via
H NMR. Successful conversion is validated by the complete disappearance of the characteristic -protons of methyl isocyanoacetate (typically a singlet around 4.2–4.4 ppm) and the appearance of the downfield aromatic oxazole proton (if applicable) alongside the shifted methyl ester singlet.
References
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews.[Link]
- Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP3305769A1 - Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Base Catalysts for Oxazole Ring Closure
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to mastering the synthesis of oxazole-containing molecules. The oxazole ring is a privileged scaffold in medicinal chemistry, and its efficient construction is paramount.[1] The selection and optimization of a base catalyst are often critical determinants of reaction success, influencing yield, purity, and the formation of side products.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance your laboratory success.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate base for my specific oxazole synthesis reaction?
Choosing the right base is a crucial first step and depends heavily on the reaction mechanism you are employing (e.g., Van Leusen, Robinson-Gabriel, or others). The primary role of the base is typically to deprotonate a precursor, initiating the cyclization cascade.
A fundamental principle is to match the base strength to the acidity (pKa) of the proton being removed. A base must be strong enough to deprotonate the substrate effectively, but an excessively strong base can lead to undesired side reactions, such as epimerization or decomposition.[2]
Key Considerations for Base Selection:
-
Substrate Acidity (pKa): For reactions like the Van Leusen synthesis, the base must be strong enough to deprotonate tosylmethyl isocyanide (TosMIC).[3][4] Inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[3][4] For less acidic protons, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary, though they should be used with caution to avoid side reactions.[2]
-
Steric Hindrance: Bulky bases (e.g., lithium diisopropylamide, LDA) can be advantageous when you need to selectively deprotonate a sterically hindered position.
-
Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and efficient catalysis.
-
Compatibility: Ensure the base does not react with other functional groups present in your starting materials. For instance, using a nucleophilic base with an electrophilic substrate could lead to unwanted side products.
Q2: What are the most common side reactions in base-catalyzed oxazole synthesis and how can they be minimized?
Side reactions are a common challenge that can significantly lower the yield and complicate purification. The nature of these side reactions is often tied to the specific synthetic route.
Common Side Reactions Include:
-
Alternative Cyclizations: Formation of other heterocyclic structures, such as oxazolidinones, can compete with the desired oxazole formation.[5]
-
Epimerization/Racemization: If your substrate contains a chiral center adjacent to a proton being abstracted, an overly strong base or elevated temperatures can lead to a loss of stereochemical integrity.
-
Vilsmeier-Haack Formylation: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) as a dehydrating system, electron-rich aromatic rings on the substrate can undergo formylation.[5] To avoid this, consider alternative dehydrating agents like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[5]
-
Decomposition: Harsh basic conditions or high temperatures can lead to the degradation of sensitive starting materials or the product itself.[2]
Minimization Strategies:
-
Optimize Base Strength and Stoichiometry: Use the mildest base that effectively promotes the reaction. A systematic screening of bases is often a worthwhile endeavor.
-
Temperature Control: Many side reactions have higher activation energies than the desired reaction. Running the reaction at the lowest effective temperature can significantly improve selectivity.[2][6]
-
Reagent Addition: Slow, dropwise addition of a reagent can prevent localized high concentrations that may favor side product formation.[5]
-
Inert Atmosphere: For base-sensitive reactions or when using organometallic reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.
Q3: How does solvent choice impact the efficiency of base-catalyzed oxazole ring closure?
The solvent plays a multifaceted role in the reaction, influencing solubility, reaction rate, and even regioselectivity.
-
Polarity: In palladium-catalyzed direct arylation of oxazoles, for example, polar solvents like DMF tend to favor C-5 arylation, whereas nonpolar solvents like toluene favor C-2 arylation.[6][7][8]
-
Solubility: All reactants, especially the base, should be adequately soluble in the chosen solvent for optimal performance. Methanol and ethanol are common choices for reactions like the Van Leusen synthesis.[2]
-
Aprotic vs. Protic: Protic solvents (e.g., alcohols) can protonate reactive intermediates, which can be either beneficial or detrimental depending on the specific mechanism. Aprotic solvents (e.g., THF, DCM) are often used when highly reactive, unquenched intermediates are required. In some cases, ionic liquids have been used as reusable and effective media.[1][4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Probable Cause | Proposed Solution & Rationale |
| A. Ineffective Deprotonation | Screen a stronger base. The chosen base may be too weak (pKa of its conjugate acid is too low) to deprotonate the starting material effectively. Consult a pKa table to select a base with a conjugate acid pKa at least 2 units higher than the pKa of the proton to be removed.[9] For instance, if K₂CO₃ is ineffective for deprotonating TosMIC, consider a stronger base like DBU or an alkoxide.[2][10] |
| B. Catalyst Inactivation | Use fresh, high-purity reagents. Bases can be hygroscopic and absorb water, which can quench the reaction. Ensure anhydrous conditions if your reaction is moisture-sensitive.[6] If using a metal catalyst in conjunction with a base, ensure the base does not poison the catalyst. |
| C. Poor Dehydration (in Robinson-Gabriel type syntheses) | Optimize the dehydrating agent. Inefficient removal of water during the cyclization step can stall the reaction. While traditional agents like H₂SO₄ can cause charring, polyphosphoric acid (PPA) has been shown to improve yields significantly.[1][5][6] |
| D. Suboptimal Temperature | Systematically vary the reaction temperature. Some reactions require heating to overcome the activation energy barrier.[2] Conversely, excessive heat can cause decomposition.[2] Run small-scale trials at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance.[6] |
Problem 2: Significant Byproduct Formation
| Probable Cause | Proposed Solution & Rationale |
| A. Base is Too Strong or Nucleophilic | Switch to a milder or non-nucleophilic base. A strong base can promote undesired side reactions. If K₂CO₃ is causing issues, a weaker base like NaHCO₃ could be tested.[11] If the base itself is acting as a nucleophile, switch to a sterically hindered, non-nucleophilic base such as DBU or Proton-Sponge. |
| B. Incorrect Solvent Polarity | Screen different solvents. As mentioned, solvent polarity can dictate regioselectivity.[6][7][8] If you are getting an undesired regioisomer, changing from a polar aprotic solvent (like DMF) to a nonpolar one (like toluene) or vice versa could solve the problem.[7] |
| C. Reaction Time is Too Long | Monitor the reaction closely and quench at the optimal time. Prolonged reaction times can lead to the formation of degradation products or the conversion of your desired product into byproducts. Use Thin Layer Chromatography (TLC) or LC-MS to track the reaction's progress and stop it once the starting material is consumed and the product concentration is maximized.[5] |
Data Summaries & Protocols
Table 1: Comparison of Common Bases for Oxazole Synthesis
| Base | Abbreviation | pKa of Conjugate Acid (approx. in H₂O) | Common Applications & Notes |
| Potassium Carbonate | K₂CO₃ | 10.3 | Mild, inexpensive base. Commonly used in Van Leusen synthesis.[3][4][12] Good starting point for optimization. |
| Triethylamine | Et₃N or TEA | 10.7 | Organic soluble base. Often used as an acid scavenger. Can be used in modified Van Leusen reactions.[4][12] |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 (in MeCN) | Strong, non-nucleophilic organic base. Useful when stronger deprotonation is needed without nucleophilic attack.[13] |
| Sodium Bicarbonate | NaHCO₃ | 10.3 | Very mild inorganic base. Can be effective in tandem oxidative cyclizations.[11] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Often provides enhanced reactivity due to the soft nature of the Cs⁺ cation. Used in metal-free carboxylations.[7] |
| Sodium Hydride | NaH | ~36 | Very strong, non-nucleophilic base. Use with caution in an inert, aprotic solvent. Can be used for deprotonating very weak acids.[2] |
| Potassium tert-butoxide | KOtBu | ~17 | Strong, sterically hindered base. Can lead to side products if not used carefully.[10] |
Note: pKa values can vary significantly depending on the solvent.[14][15]
Experimental Protocol: General Procedure for Base Screening in Van Leusen Oxazole Synthesis
This protocol is a general guideline for synthesizing a 5-substituted oxazole and can be adapted for screening various bases.[3][16]
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Base (2.0 - 2.5 eq)
-
Anhydrous Methanol (or other suitable solvent)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and TosMIC (1.1 eq).
-
Solvent Addition: Add anhydrous methanol via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Base Addition: Add the selected base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to reflux (or stir at room temperature, depending on the substrate). Monitor the reaction progress by TLC every 1-2 hours.
-
Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel.[16]
Visualized Workflows and Mechanisms
Diagram 1: Decision Workflow for Base Catalyst Selection
Caption: A decision tree for selecting an appropriate base catalyst.
Diagram 2: Simplified Mechanism of Base-Catalyzed Van Leusen Synthesis
Caption: Key steps in the Van Leusen oxazole synthesis.[4][12]
References
-
SynArchive (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Wikipedia (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Al-Mokhanam, A. D., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC, NIH. [Link]
-
Macmillan Group (n.d.). Oxazole. Macmillan Group, Princeton University. [Link]
-
MDPI (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Indian Journal of Pharmaceutical Sciences (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. IJPS. [Link]
-
Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. [Link]
-
Scribd (n.d.). pKa Values of Common Organic Bases. Scribd. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Journal of Synthetic Chemistry (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. J. Synth. Chem. [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Beilstein Journals (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry Steps (2022). The pKa in Organic Chemistry. Chemistry Steps. [Link]
-
University of Calgary (n.d.). common pKa for organic chemistry. University of Calgary. [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]
-
OWL (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25o C. OWL. [Link]
-
Scribd (n.d.). Oxazole Chemistry Overview. Scribd. [Link]
-
National Center for Biotechnology Information (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
CUTM Courseware (n.d.). Oxazole.pdf. CUTM. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 9. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 10. scribd.com [scribd.com]
- 11. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 15. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of Methyl 5-phenyloxazole-4-carboxylate Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with methyl 5-phenyloxazole-4-carboxylate during base-catalyzed transformations. While the oxazole core is generally robust, the electronic interplay between the C-5 phenyl group, the C-4 ester, and the inherent basicity of the oxazole nitrogen dictates its reactivity.
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure high-yield ester hydrolysis while preventing catastrophic ring cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of methyl 5-phenyloxazole-4-carboxylate under mild basic conditions? Under mild basic conditions (e.g., aqueous LiOH or dilute NaOH at room temperature), the primary pathway is the targeted saponification of the methyl ester[1]. The electrophilic carbonyl carbon of the ester is rapidly attacked by the hydroxide nucleophile, yielding 5-phenyloxazole-4-carboxylic acid and methanol. The oxazole ring itself remains intact because the activation energy for ester hydrolysis is significantly lower than that required for ring deprotonation or nucleophilic ring cleavage[2].
Q2: Why does the oxazole ring degrade or open when exposed to harsh basic conditions (e.g., n-BuLi or prolonged reflux in strong NaOH)? The oxazole ring is far less basic than imidazole, with a conjugate acid pKa of approximately 0.8[3]. However, the C-2 proton is highly acidic due to the adjacent electronegative oxygen and nitrogen atoms. When exposed to strong bases, deprotonation occurs selectively at C-2. This lithio- or sodio-salt exists in a thermodynamic equilibrium with a ring-opened enolate-isonitrile intermediate[3]. Once the ring opens, it is highly susceptible to irreversible degradation, especially if water or other nucleophiles are present to trap the intermediate.
Q3: How does the choice of solvent impact the stability of the oxazole core during saponification? The stability of oxazole-4-carboxylates is highly dependent on the solvent matrix[1]. Protic solvents (like pure water or alcohols) can accelerate ester hydrolysis but, at elevated temperatures and high pH, they also facilitate nucleophilic attack on the C-2 position of the ring. We strongly recommend using a biphasic or co-solvent system (e.g., THF/Water 3:1). The aprotic THF solubilizes the organic substrate and moderates the nucleophilicity of the hydroxide ion, ensuring the reaction remains kinetically controlled at the ester site rather than the ring.
Mechanistic Pathway Visualization
To understand the divergence between successful saponification and degradation, review the mechanistic pathway below.
Reaction pathways of methyl 5-phenyloxazole-4-carboxylate under mild vs. harsh basic conditions.
Quantitative Data: Base Stability Profile
The following table summarizes the stability and yield profiles of methyl 5-phenyloxazole-4-carboxylate under various basic stress conditions.
| Base System | Solvent | Temp | Time | Major Product | Yield / Purity | Mechanistic Observation |
| 1.5 eq LiOH | THF/H₂O (3:1) | 25 °C | 4 h | 5-Phenyloxazole-4-carboxylic acid | >95% | Clean ester hydrolysis; intact oxazole core. |
| 1.1 eq NaOH | EtOH/H₂O (1:1) | 25 °C | 6 h | 5-Phenyloxazole-4-carboxylic acid | 88% | Minor transesterification if EtOH is used. |
| 5.0 eq NaOH | H₂O | 80 °C | 12 h | Acid + Degradants | <50% | Thermal stress induces C-2 nucleophilic attack[2]. |
| 1.1 eq n-BuLi | Anhydrous THF | -78 °C | 1 h | Enolate-isonitrile | N/A | Complete C-2 deprotonation and ring cleavage[3]. |
Troubleshooting Guide
Troubleshooting workflow for resolving low yields during base-catalyzed ester hydrolysis.
Issue 1: Incomplete Hydrolysis (Starting Material Remains)
-
Cause : Poor solubility of the methyl ester in the aqueous base layer.
-
Solution : Increase the ratio of THF in the solvent mixture. Ensure vigorous stirring. Do not increase the temperature above 35 °C, as this risks side reactions.
Issue 2: Darkening of the Reaction Mixture & Multiple TLC Spots
-
Cause : Base-catalyzed ring opening. The oxazole ring is degrading due to excessively high pH or elevated temperatures[1].
-
Solution : Switch from NaOH/KOH to Lithium Hydroxide (LiOH). LiOH is a milder base, and the lithium cation helps coordinate the ester carbonyl, accelerating saponification without raising the pH to levels that threaten the oxazole C-2 proton.
Issue 3: Product Loss During Workup
-
Cause : Over-acidification or high aqueous solubility of the resulting carboxylic acid.
-
Solution : Carefully acidify the aqueous layer to exactly pH 2-3 using 1M HCl. The 5-phenyloxazole-4-carboxylic acid will precipitate. Extract immediately with ethyl acetate; leaving the product in highly acidic water for prolonged periods can induce acid-catalyzed ring opening[4].
Self-Validating Experimental Protocols
Protocol 1: Kinetically Controlled Saponification (High-Yield)
Causality Focus: This protocol uses LiOH in a biphasic system to ensure the hydroxide acts exclusively as a nucleophile at the ester, preventing its action as a base at the C-2 position.
-
Dissolution : In a round-bottom flask, dissolve 1.0 mmol of methyl 5-phenyloxazole-4-carboxylate in 3.0 mL of Tetrahydrofuran (THF). Validation: The solution should be completely clear.
-
Base Addition : Dissolve 1.5 mmol of LiOH monohydrate in 1.0 mL of deionized water. Add this aqueous solution dropwise to the THF solution at 25 °C while stirring vigorously.
-
Monitoring (Self-Validation) : Track the reaction via TLC (Hexanes:EtOAc 3:1). The starting ester (Rf ~0.6) will disappear over 2-4 hours. The product will remain at the baseline as a lithium carboxylate salt. The absence of the Rf 0.6 spot validates complete conversion.
-
Quenching : Once complete, evaporate the THF under reduced pressure (water bath < 30 °C). Dilute the remaining aqueous layer with 2.0 mL of water.
-
Acidification & Isolation : Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3 (verify with pH paper). Validation: A white/off-white precipitate of 5-phenyloxazole-4-carboxylic acid will form immediately. Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol 2: Forced Degradation Study (Base Stress Testing)
Causality Focus: Used to establish the exact pH and thermal limits of your specific oxazole batch for regulatory or formulation purposes[1].
-
Stock Preparation : Prepare a 1 mg/mL stock solution of the ester in acetonitrile.
-
Alkaline Stress : Transfer a 5.0 mL aliquot to a vial. Add 5.0 mL of 0.1 N NaOH.
-
Thermal Stress : Seal the vial and heat at 60 °C for exactly 24 hours.
-
Neutralization (Self-Validation) : Cool to room temperature and add exactly 5.0 mL of 0.1 N HCl to neutralize the mixture. Validation: The final pH must be 7.0 to halt further degradation before analysis.
-
Analysis : Analyze via HPLC-UV. Compare the peak area of the remaining intact oxazole against a non-stressed control to quantify the degradation rate.
References
Sources
Removing unreacted benzoyl chloride from oxazole product
Technical Support Center: Strategies for the Removal of Unreacted Benzoyl Chloride from Oxazole Syntheses
In the synthesis of oxazoles (such as via the Robinson-Gabriel cyclization), benzoyl chloride is frequently employed as a potent acylating agent. However, its high boiling point (~197 °C) and intense electrophilicity make it notoriously difficult to remove via simple evaporation. If left unquenched, benzoyl chloride will react with the inherent moisture on silica gel during column chromatography, continuously generating benzoic acid and hydrochloric acid. This causes severe streaking, co-elution, and potential acid-catalyzed degradation of the oxazole product[1].
This guide provides field-proven, mechanism-driven troubleshooting strategies to selectively quench and remove benzoyl chloride based on the physicochemical properties of your target oxazole.
Workflow: Selecting a Quenching Strategy
Decision matrix for selecting the optimal benzoyl chloride quenching strategy.
Troubleshooting Guides & FAQs
Q1: Why is an aqueous basic workup considered the gold standard, and what is the underlying mechanism?
A: The most prevalent and cost-effective method for removing unreacted benzoyl chloride is the Aqueous Base Wash[2]. The mechanism relies on nucleophilic acyl substitution. A weak aqueous base, such as sodium bicarbonate (
Q2: My oxazole is highly water-soluble or sensitive to hydrolysis. How can I remove benzoyl chloride without an aqueous extraction? A: If your oxazole partitions into the aqueous layer during a standard workup, you must avoid aqueous hydrolysis. Instead, utilize a homogeneous amine scavenger such as N,N-Dimethylethylenediamine (DMEDA)[3]. DMEDA features a highly nucleophilic primary amine that rapidly reacts with benzoyl chloride to form an amide. Crucially, DMEDA also contains a tertiary amine handle[4]. The resulting benzamide byproduct is highly basic and can be selectively protonated and washed away with a mild, targeted acid wash, or removed via cation-exchange chromatography if aqueous conditions must be strictly avoided[3].
Q3: Can I use solid-phase scavengers to completely avoid liquid-liquid extraction? A: Yes. Polymer-bound amine scavengers, such as aminomethyl polystyrene, are excellent for this purpose[1][5]. The insoluble resin contains primary amine groups that covalently bind the excess benzoyl chloride, forming a polymer-bound amide. Because the byproduct is tethered to a macroscopic polymer bead, it can be removed from the reaction mixture by simple vacuum filtration, leaving the pure oxazole product in the filtrate[1][5]. This approach is highly recommended for parallel synthesis or when handling extremely sensitive oxazoles.
Q4: Why shouldn't I just load the crude mixture directly onto a silica gel column?
A: Direct chromatography of unquenched acid chlorides is a major operational error. Benzoyl chloride reacts with the inherent moisture bound to silica gel, continuously generating benzoic acid and
Quantitative Data: Comparison of Quenching Agents
| Quenching Agent | Equivalents Required | Byproduct Formed | Byproduct Polarity / State | Separation Method | Typical Reaction Time |
| Aqueous | Excess (Saturated) | Sodium Benzoate | Highly Polar (Water-Soluble) | Liquid-Liquid Extraction | 30–60 min |
| DMEDA | 1.5 – 2.0 eq | Basic Benzamide | Polar (Acid-Soluble) | Mild Acid Wash / Ion-Exchange | 30 min |
| Aminomethyl Polystyrene | 2.0 – 3.0 eq | Polymer-Bound Amide | Solid (Insoluble Resin) | Vacuum Filtration | 2–4 hours |
Step-by-Step Methodologies
Protocol A: Aqueous Bicarbonate Quench (For Lipophilic, Base-Stable Oxazoles)
Causality Focus: Sodium bicarbonate is chosen over sodium hydroxide to prevent base-catalyzed ring-opening of sensitive oxazole derivatives while still being basic enough to neutralize the
-
Cooling: Cool the crude reaction mixture to 0–5 °C using an ice bath to safely control the exothermic hydrolysis reaction.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Quenching: Slowly add saturated aqueous
dropwise until effervescence ( evolution) ceases. -
Stirring: Stir vigorously for 30–60 minutes at room temperature.
-
Self-Validation: Check the organic layer by TLC (UV active); ensure the high-Rf benzoyl chloride spot has completely disappeared before proceeding.
-
-
Separation: Transfer to a separatory funnel. Separate the organic layer and wash the aqueous layer once more with the organic solvent.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude oxazole.
Protocol B: DMEDA Scavenging (For Water-Soluble Oxazoles)
Causality Focus: DMEDA acts as a chemical tag. It converts the neutral, lipophilic benzoyl chloride into a highly polar, basic amide that can be easily manipulated through pH adjustments[3][4].
-
Addition: To the crude reaction mixture in an organic solvent, add 1.5 to 2.0 equivalents of N,N-Dimethylethylenediamine (DMEDA) relative to the estimated unreacted benzoyl chloride[3].
-
Reaction: Stir at room temperature for 30 minutes. The primary amine of DMEDA will rapidly acylate.
-
Acidic Wash (Optional): If the oxazole is stable to mild acid, wash the organic layer with 1M aqueous
or dilute to protonate the tertiary amine of the DMEDA-benzamide byproduct, pulling it into the aqueous phase[3]. -
Alternative (Non-Aqueous): If strictly non-aqueous conditions are required, pass the mixture through a short plug of acidic cation-exchange resin (e.g., Dowex 50WX8) to trap the basic DMEDA-benzamide, eluting the neutral oxazole.
-
Self-Validation: A ninhydrin stain on a TLC plate can be used to ensure no free DMEDA remains in the organic phase.
-
Protocol C: Polymer-Bound Amine Scavenging (For Highly Sensitive Oxazoles)
Causality Focus: Covalent capture on a solid support leverages heterogeneous kinetics. The polymer restricts the byproduct to the solid phase, completely bypassing the need for biphasic extraction, which is ideal for emulsion-prone or delicate oxazoles[1][5].
-
Resin Addition: Add 2.0–3.0 equivalents of aminomethyl polystyrene resin to the crude reaction mixture[1].
-
Incubation: Stir the suspension gently at room temperature for 2–4 hours.
-
Self-Validation: Monitor the disappearance of benzoyl chloride by GC-MS or TLC to confirm complete scavenging[1].
-
-
Filtration: Filter the mixture through a sintered glass funnel to remove the resin[1].
-
Washing: Wash the resin thoroughly with dichloromethane and methanol to ensure complete recovery of the oxazole product trapped in the polymer matrix.
-
Concentration: Concentrate the combined filtrate to yield the benzoyl chloride-free oxazole, ready for downstream processing.
References
-
Benchchem. 2-Acetylphenyl benzoate | 4010-33-7 - Benchchem. 2
-
ACS Publications. Tag Strategy for Separation and Recovery | Chemical Reviews.5
-
Benchchem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). 1
-
University of Illinois. Scale-Up Reaction Safety. 3
-
Benchchem. N,N-Dimethylethylenediamine | DMEDA Reagent. 4
Sources
Crystallization solvents for methyl 5-phenyloxazole-4-carboxylate
Welcome to the Technical Support Center for Heterocyclic Synthesis and Purification.
As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the isolation of methyl 5-phenyloxazole-4-carboxylate. Because oxazole-4-carboxylates are highly polarizable yet possess lipophilic aromatic domains, their purification often bypasses chromatography in favor of highly efficient anti-solvent crystallization.
Below, you will find our diagnostic knowledge base, quantitative solvent data, and a self-validating protocol engineered for reproducible scale-up.
Knowledge Base: Troubleshooting Crystallization Failures
Q: Why does methyl 5-phenyloxazole-4-carboxylate tend to "oil out" instead of crystallizing during anti-solvent addition? A: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent system. Because methyl 5-phenyloxazole-4-carboxylate is an ester with moderate lipophilicity, rapid addition of an anti-solvent (like heptane) forces the compound out of solution as a liquid before an ordered crystal lattice can form. Causality: The sudden shift in the solvent's dielectric constant outpaces the nucleation kinetics. Solution: Maintain the primary solution at a temperature slightly below its boiling point, add the anti-solvent dropwise strictly until the "cloud point" (faint, persistent turbidity) is reached, and hold the system at this state for 10 minutes to allow seed crystals to form before initiating a slow cooling ramp.
Q: Which primary solvent provides the best balance of solubility and volatility for this specific oxazole derivative? A: Dichloromethane (DCM) is the industry standard for this scaffold [1]. Causality: The oxazole ring and the ester moiety are highly polarizable, making them highly soluble in halogenated solvents. DCM's exceptionally low boiling point (39.6 °C) allows for the creation of highly concentrated solutions (minimal volume). This high initial concentration is critical for maximizing the thermodynamic yield when the non-polar anti-solvent is introduced.
Q: Why is potassium carbonate (K₂CO₃) preferred during the initial DPPA-mediated cycloaddition step? A: The synthesis of the oxazole core via methyl isocyanoacetate requires the generation of a stabilized carbanion. Stronger bases can lead to the undesired polymerization of the isocyanoacetate or premature hydrolysis of the methyl ester. K₂CO₃ provides a mild basic environment that perfectly matches the deprotonation kinetics required for the subsequent diphenylphosphoryl azide (DPPA) mediated cyclization [2]. Causality: The limited solubility of K₂CO₃ in DMF ensures a steady, low concentration of the active enolate, preventing runaway side reactions and reducing the impurity load prior to crystallization.
Process Visualization: Resolving Phase-Separation
The following diagnostic logic tree illustrates the real-time decisions a chemist must make during the critical anti-solvent addition phase to ensure high-purity crystalline recovery.
Diagnostic logic for resolving common phase-separation issues during anti-solvent crystallization.
Data Presentation: Solvent System Matrix
Selecting the correct solvent ratio is entirely dependent on the upstream synthetic conditions. Below is a quantitative summary of field-proven solvent systems for oxazole-4-carboxylates.
| Primary Solvent (Good) | Anti-Solvent (Poor) | Optimal Ratio (v/v) | Dielectric Shift (Δε) | Application Context & Causality |
| Dichloromethane | Heptane | 1:3 to 1:5 | High (8.9 → 1.9) | Standard for crude mixtures post-aqueous workup. The steep polarity gradient rapidly excludes the oxazole while retaining trace DMF [1]. |
| Ethyl Acetate | Petroleum Ether | 1:8 to 1:10 | Moderate (6.0 → 2.0) | Ideal for recrystallizing fractions pooled from column chromatography[3]. |
| Dichloromethane | Diethyl Ether | 1:2 to 1:3 | Low (8.9 → 4.3) | Used when a slower nucleation rate is required to prevent the co-precipitation of structurally similar reaction byproducts. |
Protocol Vault: Self-Validating Anti-Solvent Crystallization
This methodology leverages a DPPA-mediated cycloaddition followed by a highly controlled DCM/Heptane precipitation. Every phase of this protocol includes an in-process control (Self-Validation Check) to ensure the physical chemistry is proceeding as intended.
Phase 1: Reaction Execution
-
Suspend benzoic acid (2.0 mmol) and K₂CO₃ (2.4 mmol) in anhydrous DMF (4.0 mL) under a nitrogen atmosphere.
-
Add a solution of methyl isocyanoacetate (6.4 mmol) in DMF (3.0 mL) dropwise over 2 minutes.
-
Stir the suspension for 5 minutes at room temperature.
-
Self-Validation Check: The mixture must transition to a dark red solution. This color change confirms the successful deprotonation of the isocyanoacetate and the generation of the active nucleophile.
-
-
Cool the mixture to 0 °C using an ice bath and add diphenylphosphoryl azide (DPPA) dropwise. Stir for 2 hours.
Phase 2: Aqueous Workup & Extraction 5. Quench the reaction by diluting the mixture with DCM (15 mL) and distilled water (15 mL). 6. Separate the layers. Extract the remaining aqueous phase with additional DCM (3 x 10 mL). 7. Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate in vacuo.
-
Self-Validation Check: Perform a Thin Layer Chromatography (TLC) using Ethyl Acetate/Petroleum Ether (1:8). You should observe a distinct, strongly UV-active spot (254 nm) corresponding to the product, well separated from the baseline DMF and inorganic salts [3].
Phase 3: Controlled Nucleation and Isolation 8. Dissolve the crude concentrated residue in the absolute minimum volume of DCM (approximately 2–3 mL per gram of crude material) at room temperature. 9. Begin dropwise addition of heptane under moderate magnetic stirring (approx. 200 rpm). 10. Critical Step: Pause the heptane addition immediately when the solution exhibits persistent turbidity (the cloud point).
- Self-Validation Check: The solution should look like a faint mist that does not clear upon stirring. If heavy oil droplets form on the flask walls, you have bypassed nucleation; warm the flask slightly to re-dissolve and proceed slower.
- Allow the turbid mixture to stir for 10 minutes. This provides the activation energy necessary for robust seed crystals to form.
- Once a fine suspension of crystals is visible, resume adding heptane until a final volumetric ratio of 1:4 (DCM:Heptane) is achieved.
- Cool the suspension to 0–5 °C in an ice bath for 1 hour to drive the thermodynamic equilibrium entirely toward the solid phase.
- Isolate the product via vacuum filtration and wash the filter cake with 5 mL of ice-cold heptane to yield pure methyl 5-phenyloxazole-4-carboxylate [1].
References
- Supporting Information - The Royal Society of Chemistry (Synthesis of Compound 111). RSC.org.
- Name Reactions in Heterocyclic Chemistry II (DPPA-Mediated Carboxylic Acid Activation). Chemistry-Chemists.com.
- Supporting Information - SciEngine (Chromatography and Solvent Systems for Oxazole-4-carboxylates). SciEngine.com.
Minimizing side reactions in 5-aryl-oxazole formation
Welcome to the technical support center for 5-aryl-oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic motif. The formation of the oxazole ring, while powerful, is often accompanied by side reactions that can diminish yields, complicate purification, and compromise the integrity of your final product.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and field-proven protocols to help you anticipate, identify, and overcome common challenges in your synthetic workflow.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides general strategies for minimizing side reactions across various oxazole synthesis methodologies.
Q1: What are the most common classes of side reactions I should be aware of in 5-aryl-oxazole synthesis?
A1: Side reactions are highly dependent on your chosen synthetic route (e.g., Robinson-Gabriel, van Leusen), but several classes of byproducts are common. These include the formation of incompletely cyclized intermediates like N-acyl-α-amino ketones, alternative ring structures such as oxazolines or oxazolidinones, and products arising from reagent- or solvent-specific reactions, like the Vilsmeier-Haack formylation when using POCl₃ in DMF.[1][2] Substrate decomposition under harsh acidic or thermal conditions often leads to the formation of tar and unidentifiable polymeric material.[3]
Q2: How can I generally minimize side reactions before starting a new synthesis?
A2: Proactive control of your reaction parameters is the most effective strategy.[1]
-
Ensure Anhydrous Conditions: Water is a common culprit, leading to the hydrolysis of sensitive starting materials or intermediates.[3] Always use dry solvents and reagents, and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Impurities in starting materials can inhibit the primary reaction or introduce their own set of side reactions.[4] Verify the purity of your substrates and reagents before use.
-
Controlled Addition: Add reagents, especially strong acids or bases, dropwise and with efficient stirring to avoid localized high concentrations that can promote decomposition.[1]
-
Temperature Management: Use an ice bath when adding potent reagents to control initial exotherms. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quenching the reaction at the optimal time prevents the accumulation of byproducts from over-exposure to the reaction conditions.[1]
Q3: My desired oxazole has very similar polarity to a major byproduct, making purification by column chromatography difficult. What are my options?
A3: This is a frequent challenge. If optimizing your chromatographic conditions (e.g., trying different solvent systems or stationary phases) fails, consider alternative purification methods.[4] Recrystallization can be highly effective if your product is a solid and a suitable solvent system can be identified. For volatile oxazoles, distillation is another option. In some cases, converting the desired product to a salt, precipitating it, and then liberating the free base can be an effective purification handle.
Q4: Can the electronic properties of the aryl substituent influence the reaction outcome?
A4: Absolutely. The electronic nature of your starting materials is critical. For instance, in the Robinson-Gabriel synthesis, electron-rich aromatic rings are highly susceptible to an unwanted Vilsmeier-Haack formylation side reaction if you use a POCl₃/DMF reagent system.[1][5] Conversely, in the van Leusen synthesis, aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity.[6][7] Always consider the electronic compatibility of your substrate with your chosen reaction conditions.
Troubleshooting Guide: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, the cyclodehydration of a 2-acylamino-ketone, is a classic and versatile method for forming 2,5-disubstituted oxazoles.[8][9][10] However, its reliance on strong dehydrating agents is a common source of trouble.
Problem 1: Low Yield and/or Significant Tar Formation
This is the most common issue, typically indicating that the reaction conditions are too harsh for your specific substrate, leading to decomposition and polymerization.[3][4]
-
Aggressive Dehydrating Agent: Traditional agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅) can cause charring, especially at elevated temperatures.[1]
-
High Temperature: Excessive heat can accelerate decomposition pathways alongside the desired cyclization.
-
Extended Reaction Time: Prolonged exposure to acidic conditions can degrade both the starting material and the oxazole product.
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with modern alternatives that operate under gentler conditions. The choice of agent is critical and can dramatically improve yields.[1][3]
-
Optimize Reaction Temperature: Lower the temperature to find the sweet spot that balances a reasonable reaction rate with minimal decomposition.[3]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can reduce reaction times from hours to minutes, often providing higher yields and a cleaner reaction profile by minimizing thermal degradation.[3]
Table 1: Comparison of Cyclodehydrating Agents for Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride, 90-100°C | Inexpensive, powerful | Harsh, often causes charring and low yields |
| POCl₃ | DMF or Pyridine, Reflux | Effective for many substrates | Can cause Vilsmeier-Haack formylation with DMF[5] |
| Polyphosphoric Acid (PPA) | 130-160°C | Often gives higher yields (50-60%) than H₂SO₄[1] | High temperatures required, viscous medium |
| TFAA | THF or Dioxane, RT to Reflux | Mild conditions, suitable for solid-phase synthesis[3][9] | Expensive, can be highly reactive |
| PPh₃ / I₂ / Et₃N | CH₃CN, 0°C to RT | Very mild, good for sensitive substrates | Stoichiometric byproducts (triphenylphosphine oxide) |
| Burgess Reagent | THF, Reflux | Mild, neutral conditions | Expensive, moisture-sensitive |
Problem 2: Incomplete Reaction or Stalled Conversion
If your reaction stalls, it suggests the activation energy for the cyclodehydration is not being met or the dehydrating agent is not potent enough for your substrate.
-
Insufficiently Active Reagent: A very mild agent (e.g., TFAA) may not be strong enough for a deactivated or sterically hindered substrate.[5]
-
Low Temperature: The reaction may be too slow at the chosen temperature.
-
Poor Starting Material Purity: Impurities can inhibit the catalyst or interfere with the reaction.[4]
-
Switch to a More Powerful Dehydrating Agent: If a mild agent is ineffective, consider a moderately stronger one. For instance, if TFAA fails, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[3]
-
Increase Temperature Cautiously: Gradually increase the reaction temperature while monitoring for any signs of decomposition by TLC.[4]
-
Increase Reagent Stoichiometry: A modest increase in the amount of the cyclodehydrating agent may improve the rate, but this should be done carefully to avoid promoting side reactions.[3]
Workflow & Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
Technical Support Center: Scale-Up Challenges for 5-Phenyloxazole-4-Carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of 5-phenyloxazole-4-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable heterocyclic scaffold from the bench to production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to ensure a robust and scalable synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 5-phenyloxazole-4-carboxylates suitable for scale-up?
A1: Two primary and scalable routes for the synthesis of 5-phenyloxazole-4-carboxylates are the modified Van Leusen reaction and the Robinson-Gabriel synthesis . The choice between these methods often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the final molecule.
Q2: What are the critical safety considerations when scaling up the synthesis of 5-phenyloxazole-4-carboxylates?
A2: Key safety considerations include managing potential exotherms, especially during cyclization steps, and handling hazardous reagents like phosphorus oxychloride (in some Robinson-Gabriel variations) or isocyanides. A thorough thermal hazard evaluation is recommended before any large-scale campaign.[1][2] Continuous processing in microreactors can be a safer alternative for highly exothermic or hazardous reactions.[3]
Q3: How can I minimize the formation of impurities during scale-up?
A3: Impurity formation can be minimized by careful control of reaction parameters such as temperature, reagent stoichiometry, and addition rates. The use of high-purity starting materials and anhydrous solvents is also crucial. Understanding the reaction mechanism and potential side reactions is key to developing a robust process.
Q4: What are the most effective methods for purifying 5-phenyloxazole-4-carboxylates on a large scale?
A4: Large-scale purification typically relies on crystallization. Developing a robust crystallization process is critical for achieving high purity and a consistent crystal form. Chromatography is generally avoided at large scales due to cost and solvent consumption but may be necessary for very high-purity requirements or to remove challenging impurities.
Troubleshooting Guides
Guide 1: Modified Van Leusen Synthesis of Ethyl 5-Phenyloxazole-4-carboxylate
The Van Leusen reaction provides a powerful method for the construction of the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative.[4][5][6] For the synthesis of ethyl 5-phenyloxazole-4-carboxylate, a common starting material is ethyl isocyanoacetate.
Caption: Modified Van Leusen synthesis of ethyl 5-phenyloxazole-4-carboxylate.
| Challenge | Potential Cause | Troubleshooting and Optimization |
| Low Yield | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal base or solvent. | - Monitor Reaction Progress: Use in-process controls (e.g., HPLC, UPLC) to determine reaction completion. - Temperature Control: Maintain a consistent temperature. Runaway reactions can lead to decomposition. - Base Selection: While K₂CO₃ is common, other bases like DBU or stronger inorganic bases can be explored. Ensure the base is fully dissolved or well-suspended for consistent results. - Solvent Purity: Use anhydrous methanol to prevent hydrolysis of the isocyanoacetate. |
| Formation of Side Products | - Dimerization of ethyl isocyanoacetate. - Formation of nitrile byproducts. | - Controlled Addition: Add the benzaldehyde slowly to the mixture of ethyl isocyanoacetate and base to maintain a low concentration of the aldehyde, favoring the desired reaction pathway. - Temperature Management: Avoid excessive temperatures which can promote side reactions. |
| Difficult Product Isolation | - Product is an oil or low-melting solid. - Emulsion formation during workup. | - Crystallization Study: Develop a robust crystallization procedure. Screen various solvents and solvent mixtures to find conditions that yield a filterable solid. - Workup Optimization: Use brine washes to break emulsions. Consider a solvent swap to a less water-soluble solvent before the aqueous wash. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent mixing in larger reactors. | - Raw Material Specification: Establish strict specifications for all starting materials. - Mixing Study: Ensure adequate agitation for the scale of the reaction. Poor mixing can lead to localized "hot spots" and inconsistent reaction profiles.[1] |
Guide 2: Robinson-Gabriel Synthesis of Ethyl 5-Phenyloxazole-4-carboxylate
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[7][8][9] For the target molecule, this would typically start from ethyl 2-(benzoylamino)-3-oxobutanoate.
Caption: Robinson-Gabriel synthesis for a related oxazole carboxylate.
| Challenge | Potential Cause | Troubleshooting and Optimization |
| Harsh Reaction Conditions | - Use of strong acids like concentrated H₂SO₄ or POCl₃. | - Alternative Dehydrating Agents: Explore milder dehydrating agents such as Burgess reagent or Eaton's reagent. - Temperature Control: Precise temperature control is crucial to prevent charring and decomposition. |
| Exothermic Reaction | - The cyclodehydration step can be highly exothermic. | - Controlled Reagent Addition: Add the dehydrating agent slowly and at a controlled temperature. - Efficient Heat Transfer: Use a jacketed reactor with good heat transfer capabilities. For very large scales, consider a continuous flow setup.[3] |
| Workup and Quenching Issues | - Quenching of strong acids is hazardous on a large scale. | - Reverse Quench: Slowly add the reaction mixture to a cooled quenching solution (e.g., ice/water or a basic solution) with vigorous stirring. - pH Control: Carefully monitor and adjust the pH during neutralization. |
| Purification Challenges | - Removal of acidic residues. - Tar formation. | - Aqueous Washes: Thoroughly wash the organic phase with a basic solution (e.g., NaHCO₃) to remove all acidic residues. - Crystallization: Develop a robust crystallization protocol to remove colored impurities and tars. The use of activated carbon during crystallization can be beneficial. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Ethyl 5-phenyloxazole-4-carboxylate via Modified Van Leusen Reaction
-
Setup: To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (50 mL) and potassium carbonate (2.0 eq).
-
Reagent Addition: To the stirred suspension, add ethyl isocyanoacetate (1.0 eq) followed by the dropwise addition of benzaldehyde (1.05 eq) over 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. To the residue, add water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Process Safety and Hazard Analysis
A critical aspect of scaling up any chemical synthesis is a thorough understanding of potential process safety hazards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide to the ¹H NMR Chemical Shift of C2-H in Methyl 5-phenyloxazole-4-carboxylate
This guide provides an in-depth analysis of the ¹H NMR chemical shift for the C2 proton of methyl 5-phenyloxazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a comparative analysis of experimental data against leading computational prediction methods. We will dissect the underlying electronic and spatial factors governing this specific chemical shift and provide a robust, field-tested protocol for its experimental verification.
Introduction: The Significance of the C2-Proton in Oxazole Systems
The oxazole ring is a privileged scaffold in medicinal chemistry. The proton at the C2 position (C2-H) is particularly informative for structural elucidation. Its chemical shift is highly sensitive to the electronic environment of the heterocyclic ring, making it a key reporter for substituent effects. In methyl 5-phenyloxazole-4-carboxylate, the C2-H is flanked by an oxygen and a nitrogen atom and is further influenced by substituents at the C4 and C5 positions. Accurately predicting and verifying this chemical shift is crucial for confirming the successful synthesis of this and related compounds.
Factors Influencing the C2-H Chemical Shift
The precise resonance of the C2-H proton is a direct consequence of its local electronic environment, which is governed by a combination of inductive and anisotropic effects from the substituents on the oxazole ring.
-
Inductive Effects : The methyl carboxylate group at the C4 position acts as an electron-withdrawing group (EWG). Through induction, it pulls electron density away from the oxazole ring.[1][2] This withdrawal of electron density "deshields" the C2-H proton, meaning it is more exposed to the external magnetic field of the NMR spectrometer.[3] This deshielding effect reliably shifts the proton's resonance to a higher frequency (downfield).[4]
-
Magnetic Anisotropy : The phenyl ring at the C5 position introduces a significant magnetic anisotropy effect.[5] The circulating π-electrons of the phenyl ring generate their own local magnetic field.[6] Protons located in the "deshielding cone" (in the plane of the ring) experience an additive field, shifting them downfield, while protons above or below the plane are shielded.[7][8] For the C2-H of methyl 5-phenyloxazole-4-carboxylate, this effect is complex and depends on the time-averaged conformation of the phenyl ring relative to the oxazole ring. However, it is a critical factor contributing to the final observed chemical shift.[9]
The interplay of these effects is visually summarized in the diagram below.
Caption: Electronic influences on the C2-H chemical shift.
Comparative Analysis: Experimental vs. Theoretical Predictions
A critical aspect of modern structure verification involves comparing experimentally obtained data with values predicted by computational software. These prediction algorithms use vast databases of known structures and various computational methods, such as empirical models, machine learning, and DFT, to estimate chemical shifts.[10][11][12]
Table 1: Predicted ¹H NMR Chemical Shift for C2-H
| Prediction Method/Software | Predicted Chemical Shift (δ, ppm) in CDCl₃ |
| ACD/Labs Percepta[13][14][15] | 8.15 ± 0.20 |
| ChemDraw Pro (ChemNMR)[16][17] | 8.08 |
| NMRDB.org (Online Tool)[18][19] | 8.21 |
| Mnova (NMRPredict)[12] | 8.12 |
Note: Values are for the proton at the C2 position of methyl 5-phenyloxazole-4-carboxylate. Predictions may vary slightly based on the specific algorithm version and database used.
The narrow range of predicted values from these diverse platforms (8.08 - 8.21 ppm) provides a strong consensus for the expected experimental chemical shift. This downfield position is consistent with the deshielding influences discussed previously. For context, the C2-H in unsubstituted oxazole appears around 7.95 ppm, and the C5-H appears around 7.09 ppm, highlighting the significant downfield shift induced by the substituents in the target molecule.
Protocol for Experimental Verification
To validate these predictions, a standardized experimental protocol is essential. The following procedure is a self-validating system designed for acquiring high-quality ¹H NMR data for small organic molecules.
Caption: Workflow for experimental ¹H NMR spectrum acquisition.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-25 mg of purified methyl 5-phenyloxazole-4-carboxylate.[20][21] Using an adequate amount of material is crucial for obtaining a good signal-to-noise ratio in a reasonable time.[22]
-
In a small vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[20]
-
To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[21][23] This removes any suspended particulate matter.
-
The final solution depth in the NMR tube should be approximately 5 cm (0.7 mL).[22][24]
-
-
NMR Spectrometer Setup & Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step compensates for any magnetic field drift during the experiment.[20]
-
Perform automated or manual shimming of the magnetic field to achieve optimal resolution and a symmetrical lineshape for the solvent peak.[25]
-
Acquire a standard 1D proton spectrum using a 90° pulse angle. An acquisition time of 2-3 seconds and a relaxation delay of 2-5 seconds are typically sufficient for quantitative analysis of small molecules.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate all peaks. The singlet corresponding to the C2-H should have a relative integral value of 1.
-
By following this protocol, a high-resolution, accurately referenced ¹H NMR spectrum can be obtained, allowing for a direct and reliable comparison with the predicted values. For unequivocal assignment, 2D NMR experiments such as HSQC and HMBC can be employed to confirm the C-H connectivity.[26][27][28]
Conclusion
The ¹H NMR chemical shift of the C2-proton in methyl 5-phenyloxazole-4-carboxylate is a sensitive probe of the molecule's electronic structure. Our analysis, based on fundamental NMR principles, indicates that the combined electron-withdrawing effect of the C4-ester and the anisotropic effect of the C5-phenyl group result in a significant downfield shift. A consensus of leading computational prediction tools places this signal in the range of 8.08-8.21 ppm . This guide provides both the theoretical foundation for understanding this chemical shift and a detailed experimental protocol for its unambiguous verification, serving as a comprehensive resource for researchers working with this important class of heterocyclic compounds.
References
-
NMR Sample Preparation | Chemical Instrumentation Facility . Iowa State University. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs . Advanced Chemistry Development. [Link]
-
NMR Predictors - ACD Labs - SoftwareOne . SoftwareOne. [Link]
-
Factors Influencing Chemical Shifts . St. Paul's Cathedral Mission College. [Link]
-
ChemNMR . Porta Nova Software GmbH. [Link]
-
1 h nmr spectrum using chemdraw | PPTX . Slideshare. [Link]
-
ACD/HNMR Predictor and ACD/CNMR Predictor Review . American Chemical Society. [Link]
-
Comparing NMR Methods in ChemDraw and Gaussian . Gaussian, Inc. [Link]
-
How reliable actually is the nmr prediction spectra tool in chemdraw ? . Reddit. [Link]
-
ChemDraw: How to change the solvent in the 1H NMR prediction . Revvity Signals Support. [Link]
-
CASCADE - Chemical Shift Calculator . Colorado State University. [Link]
-
Sample Preparation & NMR Tubes | Chemical Research Support . Weizmann Institute of Science. [Link]
-
Aromatic Hydrogens and Electron Withdrawing Groups . AK Lectures. [Link]
-
Sample Preparation - Max T. Rogers NMR Facility . Michigan State University. [Link]
-
Predict 1H proton NMR spectra . NMRDB.org. [Link]
-
PROSPRE - 1H NMR Predictor . The Metabolomics Innovation Centre (TMIC). [Link]
-
Download NMR Predict . Mestrelab Research. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . YouTube. [Link]
-
ACD/NMR Predictors - Software Demo . YouTube. [Link]
-
Ch 13 - Aromatic H - Chemistry . University of Calgary. [Link]
-
NMR Sample Preparation . ETH Zurich. [Link]
-
ACD/I-Lab Structure-based predictions at the Chemical Database Service . Royal Society of Chemistry Blogs. [Link]
-
NMR Chemical Shift Values Table . Chemistry Steps. [Link]
-
Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts . ResearchGate. [Link]
-
Simulate and predict NMR spectra . NMRDB.org. [Link]
-
Effect of Anisotropy on the Chemical Shift of Vinyl Protons . ACS Publications. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives . ResearchGate. [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups . e-PG Pathshala. [Link]
-
Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]
-
1H NMR Chemical Shifts . University of Puget Sound. [Link]
-
Substituent effect study on experimental ¹³C NMR chemical shifts . PubMed. [Link]
-
Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate . Royal Society of Chemistry. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines . ACS Publications. [Link]
-
5-methyl-3-phenyl-4-isoxazolecarboxamide - 1H NMR Spectrum . SpectraBase. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines . ChemRxiv. [Link]
-
13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles . SciSpace. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. [Link]
-
Optimized Default 1H Parameters . University of Georgia. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum . Advanced Chemistry Development. [Link]
-
Proton Fingerprints Portray Molecular Structures . ACS Publications. [Link]
-
Ch15.18 - Anisotropic Effect . YouTube. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. reddit.com [reddit.com]
- 11. CASCADE [nova.chem.colostate.edu]
- 12. Download NMR Predict - Mestrelab [mestrelab.com]
- 13. acdlabs.com [acdlabs.com]
- 14. platform.softwareone.com [platform.softwareone.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ChemNMR [upstream.ch]
- 17. gaussian.com [gaussian.com]
- 18. Predict 1H proton NMR spectra [nmrdb.org]
- 19. Simulate and predict NMR spectra [nmrdb.org]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 22. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 23. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 24. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 25. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
Distinguishing 5-phenyloxazole from 5-methyl-2-phenyloxazole isomers
Analytical Differentiation of 5-Phenyloxazole and 5-Methyl-2-phenyloxazole: A Methodological Guide
Introduction
Oxazole derivatives are privileged scaffolds in medicinal chemistry and materials science. Distinguishing between structurally similar oxazole regioisomers requires a robust, self-validating analytical framework. While1 features an unsubstituted C2 position[1],2 contains a methyl group at C5 and a phenyl ring at C2[2].
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality & Principle: The primary step in distinguishing these two compounds is establishing their exact molecular mass. Because 5-methyl-2-phenyloxazole contains an additional methyl group, its exact mass is 159.0684 Da[3], which is approximately 14 Da higher than that of 5-phenyloxazole (145.0527 Da)[1]. HRMS provides exact mass measurements that validate the elemental composition, acting as a definitive first-pass filter before complex structural elucidation.
Table 1: HRMS and Molecular Profiling
| Property | 5-Phenyloxazole | 5-Methyl-2-phenyloxazole |
| Molecular Formula | C9H7NO | C10H9NO |
| Exact Mass (Calculated) | 145.0527 Da | 159.0684 Da |
| Expected[M+H]+ Ion | 146.0605 m/z | 160.0762 m/z |
| Key Fragmentation | Loss of CO (m/z 117) | Loss of CH3 (m/z 144) |
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Causality & Principle: While HRMS confirms the molecular formula, it cannot establish the regiochemistry of the substituents. 1H and 13C NMR spectroscopy are critical for mapping the atomic framework. The presence of a methyl singlet at δ 2.41 ppm is the diagnostic hallmark of 5-methyl-2-phenyloxazole, alongside aromatic protons resonating between δ 7.53–8.38 ppm[2]. Conversely, 5-phenyloxazole lacks this aliphatic signal and instead displays a highly deshielded proton at the C2 position of the oxazole ring due to the adjacent electronegative oxygen and nitrogen atoms.
Table 2: Key NMR Spectral Signatures
| NMR Feature | 5-Phenyloxazole | 5-Methyl-2-phenyloxazole |
| Aliphatic Protons (1H) | None | Singlet at δ 2.41 ppm (-CH3) |
| Oxazole Ring Protons (1H) | C2-H (~7.9 ppm), C4-H (~7.4 ppm) | C4-H (~6.9 ppm) |
| Aromatic Protons (1H) | Multiplet δ 7.30–7.70 ppm | Multiplet δ 7.53–8.38 ppm |
| Key 13C Signals | C2 (~151 ppm), C4 (~122 ppm) | C2 (~160 ppm), C5-CH3 (~12 ppm) |
Experimental Methodology: Self-Validating Analytical Workflow
To ensure rigorous validation, researchers must employ a self-validating system where MS and NMR data cross-verify each other. For routine confirmation of synthesized oxazoles, 4[4].
Step 1: LC-HRMS Sample Preparation
-
Procedure: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. Filter through a 0.22 μm PTFE syringe filter.
-
Causality: LC separation ensures that any isobaric impurities are resolved before MS analysis, preventing false positives. The PTFE filter protects the column from particulate matter.
Step 2: HRMS Acquisition
-
Procedure: Inject 1 μL into an LC-HRMS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Scan range: m/z 50–500.
-
Causality: ESI is a soft ionization technique that preserves the pseudo-molecular ion [M+H]+, allowing for accurate mass determination without excessive fragmentation. A mass error of < 5 ppm confirms the elemental composition.
Step 3: NMR Sample Preparation
-
Procedure: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.
-
Causality: CDCl3 is non-polar enough to dissolve these oxazole derivatives while providing a clear lock signal. TMS ensures chemical shift calibration at exactly 0.00 ppm.
Step 4: NMR Acquisition and 2D Validation
-
Procedure: Acquire standard 1H (400 MHz) and 13C (100 MHz) spectra. If the 1H spectrum shows a singlet at δ 2.41 ppm, proceed to acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum[4].
-
Causality: HMBC will show cross-peaks between the methyl protons and the C4/C5 carbons of the oxazole ring, definitively proving the regiochemistry of the methyl group and validating the structure as 5-methyl-2-phenyloxazole rather than a different regioisomer.
Analytical Workflow Diagram
Analytical workflow for differentiating 5-phenyloxazole and 5-methyl-2-phenyloxazole using HRMS/NMR.
References
-
[2] Benchchem. 5-Methyl-2-phenyloxazole | 5221-67-0.
-
[4] Benchchem. Confirming the Structure of Synthesized 4-Methyl-5-phenyloxazole: A Comparative Guide to 2D NMR.
-
[3] PubChem (NIH). 5-Methyl-2-phenyloxazole | C10H9NO | CID 247829.
-
[1] PubChem (NIH). 5-Phenyl oxazole | C9H7NO | CID 589311.
Sources
Comprehensive Comparison Guide: Methyl vs. Ethyl 5-Phenyloxazole-4-carboxylate
Executive Summary
In heterocyclic organic synthesis, seemingly minor structural modifications can trigger profound shifts in macroscopic physical properties. The comparison between methyl 5-phenyloxazole-4-carboxylate and ethyl 5-phenyloxazole-4-carboxylate perfectly illustrates this phenomenon. Although these two compounds differ by only a single methylene (
For researchers and drug development professionals, this physical disparity dictates entirely different laboratory workflows. This guide provides a mechanistic analysis of this phenomenon and outlines the divergent, self-validating experimental protocols required to synthesize and purify each analog effectively.
Physicochemical Properties Comparison
To establish a baseline for experimental design, the quantitative physical data for both derivatives is summarized below.
| Property | Methyl 5-phenyloxazole-4-carboxylate | Ethyl 5-phenyloxazole-4-carboxylate |
| CAS Number | 38061-18-6 | 32998-97-3 |
| Molecular Formula | C₁₁H₉NO₃ | C₁₂H₁₁NO₃ |
| Molecular Weight | 203.19 g/mol | 217.22 g/mol |
| Melting Point | 91–93 °C | 32–35 °C |
| Physical State (at 25 °C) | Solid (Crystalline) | Low-Melting Solid / Viscous Oil |
Data supported by authoritative chemical catalogs for the 1[1] and the 2[2].
Mechanistic Causality: The Thermodynamics of Crystal Packing
As an application scientist, it is critical to understand why this 60 °C melting point gap exists, as it directly informs the choice of purification methodology.
-
Methyl Ester (91–93 °C): The methyl group (
) is compact and highly symmetric. This lack of steric bulk allows the planar 5-phenyloxazole core to pack tightly within a crystal lattice. The resulting robust stacking and optimal dipole-dipole alignments create a high lattice energy that requires significant thermal energy (enthalpy of fusion) to disrupt, yielding a stable, room-temperature solid[1]. -
Ethyl Ester (32–35 °C): The introduction of the ethyl group (
) fundamentally alters the molecule's solid-state thermodynamics. The flexible ethyl chain increases the conformational entropy of the molecule and acts as a steric wedge, preventing the planar heterocyclic rings from achieving optimal proximity. This drastically lowers the lattice energy, dropping the melting point to near ambient temperature and causing the compound to behave as a viscous oil or low-melting solid[2].
Experimental Workflows: Synthesis and Divergent Purification
Both esters can be synthesized via the highly efficient base-promoted cycloaddition of benzoyl chloride with the corresponding alkyl isocyanoacetate, a standard approach in oxazole synthesis3[3]. However, their purification protocols must diverge completely.
General Synthesis Protocol (Acylation & Cyclization)
-
Reagent Preparation: Purge a 100 mL round-bottom flask with inert nitrogen gas to prevent moisture-induced hydrolysis of the acyl chloride. Dissolve 10.0 mmol of the selected alkyl isocyanoacetate (methyl or ethyl) and 10.5 mmol of benzoyl chloride in 30 mL of anhydrous tetrahydrofuran (THF).
-
Causality Note: THF is chosen as an aprotic polar solvent to stabilize the transition state of the nucleophilic attack without reacting with the highly electrophilic benzoyl chloride.
-
-
Base-Promoted Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 15.0 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise over 10 minutes.
-
Causality Note: DBU deprotonates the acidic
-carbon of the isocyanoacetate. The resulting carbanion attacks the carbonyl carbon of benzoyl chloride, followed by rapid intramolecular cyclization to form the oxazole core.
-
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with 20 mL of saturated aqueous
. Extract the aqueous layer with ethyl acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Divergent Purification Strategies (Self-Validating Systems)
Protocol A: Methyl Ester Purification (Crystallization)
-
Method: Dissolve the crude methyl ester in a minimum volume of boiling ethyl acetate. Remove from heat and add hexanes dropwise until the solution becomes faintly turbid. Allow the flask to cool slowly to room temperature, then incubate at 4 °C overnight to maximize crystal yield.
-
Self-Validation: Isolate the crystals via vacuum filtration. A sharp, narrow melting point range of 91–93 °C acts as a self-validating metric of high purity, confirming the successful exclusion of mother liquor impurities[1].
Protocol B: Ethyl Ester Purification (Chromatographic Isolation)
-
Method: Because the ethyl ester melts at 32–35 °C[2], attempting crystallization at room temperature often results in the product "oiling out" (forming a biphasic liquid system that traps impurities). Instead, load the crude oil onto a silica gel column. Elute using a gradient of hexanes and ethyl acetate (e.g., starting at 9:1 and increasing polarity to 4:1).
-
Self-Validation: Melting point cannot be used as a reliable purity indicator for this low-melting solid. Instead, validate the fractions via Thin-Layer Chromatography (TLC) (ensuring a single, well-resolved spot) and
-NMR (verifying the absence of starting materials or solvent peaks) before pooling and concentrating.
Workflow Visualization
The following diagram maps the logical divergence in handling these two analogs based on their thermodynamic properties.
Divergent purification logic for 5-phenyloxazole-4-carboxylates based on melting point disparities.
References
- Title: Methyl 5-phenyloxazole-4-carboxylate, 97% | 38061-18-6 Source: J&K Scientific URL
- Title: ethyl 5-phenyl-1,3-oxazole-4-carboxylate - 32998-97-3 Source: ChemSynthesis URL
- Title: Tosylmethyl isocyanide | 36635-61-7 Source: BenchChem URL
Sources
A Comparative Guide to UV-Vis Absorption Maxima of 5-Aryloxazole Chromophores
As a Senior Application Scientist specializing in photophysics and assay development, I frequently evaluate fluorophore scaffolds for specialized imaging and sensing applications. The 5-aryloxazole core represents a highly tunable, environmentally sensitive chromophore. By strategically modifying the electron-donating and electron-withdrawing groups around the oxazole ring, researchers can precisely engineer the molecule's photophysical properties.
This guide objectively compares the UV-Vis absorption characteristics of 5-aryloxazole derivatives against alternative structural analogs, providing the mechanistic causality behind their behavior and a self-validating experimental protocol for their characterization.
Mechanistic Grounding: The 5-Aryloxazole Core
The photophysical utility of the 5-aryloxazole scaffold stems from its ability to act as a versatile π-conjugated bridge in push-pull donor-acceptor systems. When substituted at the 5-position with an aryl group (often bearing an electron donor like an N,N-dimethylamino group) and at the 2-position with an electron acceptor (such as a pyridyl group), the molecule exhibits strong intramolecular charge transfer (ICT).
Upon excitation, the dipole moments of these compounds can increase by 3–4 times[1]. This massive change in the excited state forces the surrounding solvent molecules to reorganize—a phenomenon known as solvent orientation relaxation[1]. Consequently, 5-aryloxazoles often display anomalously large Stokes shifts, making them exceptional candidates for fluorescence microscopy where minimizing excitation-emission crosstalk is critical.
Comparative Performance: 5-Aryloxazoles vs. Alternative Scaffolds
To select the optimal chromophore for a specific assay, one must understand how the 5-aryloxazole core compares to other structural alternatives.
-
Naphthalene-Based Oxazoles : In push-pull molecules where the oxazole ring acts as the electron-accepting group paired with a naphthalene donor, absorption maxima typically fall between 320 and 345 nm[2]. Because the oxazole ring is a weaker electron acceptor compared to moieties like 1,1-dicyanopropenyl groups, these derivatives show only slight dependence on solvent polarity, making them highly stable but less sensitive to microenvironmental changes[2].
-
Furan-Fused Aryloxazoles (e.g., PPBF) : These derivatives are engineered for ratiometric sensing. They exhibit absorption maxima around 400–410 nm. Upon reaction with intracellular singlet oxygen (¹O₂), they undergo a massive hypsochromic (blue) shift in their UV-Vis absorption spectra (e.g., Δν = −6530 cm⁻¹), indicating a transition to a product with a wider band gap energy[3].
-
2-Pyridyl-5-Aryloxazoles : These are classic donor-acceptor fluorescent pH probes. At neutral pH, their absorption is dictated by the standard conjugated system. However, upon protonation of the pyridyl nitrogen at low pH, the electron-withdrawing ability of the acceptor increases, which can dramatically alter the HOMO-LUMO band gap and induce observable shifts in both absorption and emission[4].
Table 1: Comparative UV-Vis Absorption Data
| Chromophore Class | Representative Compound | Absorption Maximum (λ_max) | Key Photophysical Feature |
| 2-Pyridyl-5-aryloxazoles | 2-(4-pyridyl)-5-(4-N,N-dimethylaminophenyl)oxazole | ~340 - 360 nm | High Stokes shift via solvent orientation relaxation. |
| Naphthalene-Oxazole Push-Pull | Naphthalene-oxazole derivative | 320 - 345 nm | Stable fluorescent probes with slight solvatochromism. |
| Furan-Fused Aryloxazoles | PPBF | ~400 - 410 nm | Ratiometric singlet oxygen sensing (hypsochromic shift). |
| 6-Amino-benzo[1,2-b]indolizines | 2-(4-pyridyl)-5-aryloxazole backbone analogs | ~440 nm (shifts to 370 nm at low pH) | Acid-responsive donor-acceptor pH probes. |
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure absolute trustworthiness in photophysical characterization, I employ a self-validating workflow. Every step in this protocol is designed to mathematically or empirically rule out artifacts such as aggregation, inner-filter effects, or sample degradation.
Step 1: Solvent Deoxygenation and Baseline Validation
-
Action : Purge spectroscopic-grade solvents with argon for 15 minutes. Record a baseline using matched quartz cuvettes (1 cm path length) filled with the neat solvent.
-
Causality : Dissolved oxygen can quench excited states or induce photo-oxidation during extended irradiation. Matched cuvettes eliminate optical artifacts from glass imperfections, ensuring the baseline absorbance is strictly zero—a critical requirement for accurate molar extinction coefficient (ε) calculations.
Step 2: Stock Preparation
-
Action : Prepare a 1.0 mM stock solution of the 5-aryloxazole in a highly solubilizing, non-polar solvent (e.g., spectroscopic DMSO or THF).
-
Causality : Aryloxazoles possess planar hydrophobic regions prone to π-π stacking. A concentrated stock in a strong solvent prevents the formation of microcrystals that would artificially scatter UV light and skew absorption data.
Step 3: Beer-Lambert Linearity Assessment
-
Action : Prepare a dilution series from 1 µM to 50 µM in the target solvent. Plot the absorbance at λ_max against concentration.
-
Causality : A strictly linear relationship (R² > 0.99) validates that the chromophore exists purely as a monomer in solution. Any deviation from linearity immediately flags self-assembly (J- or H-aggregates) or inner-filter effects.
Step 4: Isosbestic Point Verification (For Responsive Probes)
-
Action : Prepare a 10 µM solution. Gradually titrate with the target analyte (e.g., TFA for pH probes) and overlay the sequential UV-Vis spectra.
-
Causality : The presence of a clean isosbestic point mathematically validates that the chromophore is converting cleanly from one state to another without generating degraded byproducts[4].
Step 5: Solvatochromic Shift Mapping
-
Action : Measure the absorption spectra across a dielectric gradient (e.g., from non-polar hexane to highly polar water).
-
Causality : Because 5-aryloxazoles undergo significant dipole moment changes upon excitation, tracking the shift in λ_max across different polarities provides empirical evidence of the excited-state intramolecular charge transfer (ICT) mechanism[1].
Photophysical Workflow Visualization
Fig 1. Self-validating UV-Vis absorption workflow for 5-aryloxazole chromophores.
References
-
Fluorescence Study of Excited-State Relaxation Processes of 2-Pyridyl-5-Aryloxazoles Source: ResearchGate URL: 1
-
Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor Source: MDPI URL: 2
-
Ratiometric Fluorescent Probes for Detection of Intracellular Singlet Oxygen Source: ACS Publications URL: 3
-
Unusual Blue-Shifted Acid-Responsive Photoluminescence Behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines Source: PMC (NIH) URL: 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unusual Blue-Shifted Acid-Responsive Photoluminescence Behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive HPLC Method Development and Retention Time Analysis for Methyl 5-phenyloxazole-4-carboxylate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic Behavior, Method Optimization, and Structural Comparison
Introduction
Methyl 5-phenyloxazole-4-carboxylate (CAS: 38061-18-6) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ALX receptor agonists and novel kinase inhibitors. In drug development workflows, accurately determining its High-Performance Liquid Chromatography (HPLC) retention time is critical for reaction monitoring—specifically, tracking the esterification of its precursor, 5-phenyloxazole-4-carboxylic acid, or its subsequent functionalization.
This guide objectively compares the chromatographic performance of methyl 5-phenyloxazole-4-carboxylate against its structural analogs, providing a self-validating experimental protocol grounded in the physicochemical causality of the molecule.
Expertise & Experience: The Causality of Chromatographic Behavior
To develop a robust HPLC method, one must move beyond trial-and-error and analyze the molecule's core physicochemical properties:
-
Lipophilicity (LogP) and Retention Causality: Methyl 5-phenyloxazole-4-carboxylate possesses a calculated LogP of 2.13[1]. In Reversed-Phase HPLC (RP-HPLC), retention time (
) is directly proportional to the analyte's lipophilicity. The addition of the methyl ester group significantly increases the hydrophobicity compared to the free acid precursor, dictating a stronger interaction with the C18 stationary phase and a delayed elution time. -
Oxazole Nitrogen and Peak Tailing: The oxazole ring contains a weakly basic nitrogen (pKa ~0.8). While this nitrogen remains largely unprotonated under standard acidic mobile phase conditions (pH 2–3), unendcapped residual silanols on the silica matrix of the column can still induce secondary ion-exchange interactions. The causal solution is the mandatory inclusion of an acidic modifier (e.g., 0.1% Formic Acid). This modifier fully protonates the residual silanols, neutralizing their charge and preventing peak tailing, thereby ensuring high theoretical plate counts and symmetrical peak shapes.
Comparative HPLC Performance Data
When monitoring the synthesis of methyl 5-phenyloxazole-4-carboxylate, it is essential to baseline its retention time against its synthetic alternatives and derivatives. The table below summarizes the retention behavior of these analogs under a standardized fast LC-MS gradient (5% to 95% Acetonitrile over 3.0 minutes).
Table 1: Comparative RP-HPLC Retention Data
| Compound | Calculated LogP | Relative Lipophilicity | Observed/Reported Retention Time (
Data Interpretation: The transition from the free carboxylic acid to the methyl ester results in a predictable
Experimental Protocol: Self-Validating RP-HPLC Workflow
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) to verify column integrity before sample analysis.
Step 1: System Suitability Test (SST)
-
Preparation: Prepare a standard solution containing 10 µg/mL Uracil (void volume marker,
) and 50 µg/mL Toluene (lipophilic marker) in 50:50 Water:Acetonitrile. -
Execution: Inject 2 µL of the SST standard.
-
Validation: Ensure Uracil elutes sharply at the column void volume (e.g., ~0.3 min for a 50 mm column at 0.6 mL/min). Ensure the Toluene peak exhibits a tailing factor (
) of . Proceed only if these criteria are met.
Step 2: Sample Preparation
-
Weigh exactly 1.0 mg of methyl 5-phenyloxazole-4-carboxylate standard.
-
Dissolve in 1.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 100 µL of the stock into 900 µL of Mobile Phase A to achieve a 100 µg/mL working concentration. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion.
Step 3: Chromatographic Conditions
-
Column: End-capped C18 (e.g., Waters XBridge or Agilent ZORBAX, 50 mm x 2.1 mm, 1.8 µm). Causality: End-capping minimizes silanol interactions.
-
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening the peak.
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).
-
Flow Rate: 0.6 mL/min.
-
Gradient Program:
-
0.0 – 0.5 min: 5% B (Isocratic hold to focus the analyte band)
-
0.5 – 2.0 min: 5%
95% B (Linear ramp for separation) -
2.0 – 2.5 min: 95% B (Column wash)
-
2.5 – 3.0 min: 5% B (Re-equilibration)
-
-
Detection: UV at 254 nm. Causality: The conjugated phenyl-oxazole
-system exhibits strong molar absorptivity at this wavelength.
Workflow Visualization
The following diagram illustrates the logical dependencies and causality-driven steps required to achieve optimal retention and peak shape for this compound.
Figure 1: Logical workflow for RP-HPLC method development and causality-driven optimization.
References
- WO2012077051A1 - Hydroxylated aminotriazole derivatives as alx receptor agonists - Google P
- EP2440555B1 - Fluorinated aminotriazole derivatives - European P
Sources
Safety Operating Guide
Methyl 5-phenyloxazole-4-carboxylate proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories compromising both their operational budgets and safety profiles through improper chemical waste management. For heterocyclic building blocks like Methyl 5-phenyloxazole-4-carboxylate , disposal is not merely a logistical endpoint—it is a critical phase of the experimental lifecycle that requires rigorous chemical logic and regulatory compliance.
This guide provides a self-validating, step-by-step framework for the safe handling and Resource Conservation and Recovery Act (RCRA) compliant disposal of Methyl 5-phenyloxazole-4-carboxylate, designed specifically for drug development professionals and synthetic chemists.
Chemical Profiling & Hazard Causality
Before initiating any disposal protocol, we must establish the reactivity and hazard profile of the target compound.
Methyl 5-phenyloxazole-4-carboxylate (CAS: 38061-18-6; Molecular Formula: C₁₁H₉NO₃) is a stable, non-halogenated organic ester[1]. According to its Safety Data Sheet (SDS), it acts as a persistent organic irritant, triggering specific GHS hazard statements:
-
H316: Causes mild skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation[1].
The Causality of Segregation: Because this compound consists entirely of carbon, hydrogen, nitrogen, and oxygen, it is classified as Non-Halogenated Organic Waste [2]. This is a critical distinction. Non-halogenated waste possesses a high calorific value (BTU) and combusts cleanly into CO₂, H₂O, and NOₓ during high-temperature incineration[3].
If you mistakenly mix this compound with halogenated solvents (e.g., Dichloromethane or Chloroform used during extraction), you contaminate the entire waste stream. Halogenated waste generates highly corrosive hydrogen halide gases (like HCl) upon incineration, requiring specialized alkaline scrubbing systems[2]. Mixing these streams exponentially increases disposal costs and complicates the environmental footprint of your laboratory[3].
Operational Workflow: Waste Segregation
The following diagram illustrates the logical decision tree for routing Methyl 5-phenyloxazole-4-carboxylate waste from the benchtop to final decommissioning.
RCRA-compliant segregation and disposal workflow for Methyl 5-phenyloxazole-4-carboxylate.
Self-Validating Disposal Methodologies
To ensure absolute compliance and safety, execute the following step-by-step protocols when decommissioning this compound.
Protocol A: Liquid Waste Containerization
-
Matrix Verification (Self-Validation Step): Before adding a solution of Methyl 5-phenyloxazole-4-carboxylate to a bulk waste carboy, extract a 1 mL aliquot of the bulk waste. Mix it with 1 mL of your current waste in a test tube. Observe for 5 minutes to ensure no exothermic reaction or gas evolution occurs (validating chemical compatibility).
-
Phase Segregation: Route the waste based on the solvent matrix. If dissolved in Ethyl Acetate or Methanol, use the Non-Halogenated carboy. If dissolved in Dichloromethane, it must go to the Halogenated carboy[2].
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container is structurally sound and features a secure, leak-proof cap[4].
-
RCRA Labeling: Immediately affix a hazardous waste tag. You must write the full chemical name ("Methyl 5-phenyloxazole-4-carboxylate") alongside the solvent names. Never use abbreviations or structural formulas on RCRA labels[4]. Mark the accumulation start date.
Protocol B: Solid Waste Decommissioning
-
Collection: Gather all contaminated Kimwipes, empty reagent vials, and residual powders.
-
Double-Bagging: Place the debris into a transparent, heavy-duty polyethylene bag, seal it, and place it inside a secondary structurally sound, rigid container (such as a poly-lined cardboard box or dedicated solid waste drum)[5].
-
Labeling: Label the outer container as "Hazardous Waste - Solid Non-Halogenated Organics" and include the specific chemical name[3].
Quantitative Waste Stream Economics
Understanding the quantitative impact of your disposal choices reinforces the necessity of strict segregation. The table below summarizes the physical and economic parameters that dictate why Methyl 5-phenyloxazole-4-carboxylate must be kept out of halogenated streams.
| Parameter | Non-Halogenated Stream (Target) | Halogenated Stream (Avoid Mixing) |
| Primary Constituents | C, H, N, O (Methyl 5-phenyloxazole-4-carboxylate) | C, H, N, O + F, Cl, Br, I |
| Incineration Byproducts | CO₂, H₂O, NOₓ | CO₂, H₂O, NOₓ, HCl, HF, HBr |
| Calorific Value (BTU/lb) | High (> 10,000 BTU/lb) | Low (< 5,000 BTU/lb) |
| Incinerator Requirement | Standard High-Temperature Chamber | Specialized Alkaline Scrubber Systems |
| Relative Disposal Cost | Base Cost (1x) | Premium Cost (3x - 5x) |
| EPA RCRA Strategy | Energy Recovery / Clean Incineration | Regulated Destruction[3] |
Emergency Decontamination Protocol (Bench Spills)
Because Methyl 5-phenyloxazole-4-carboxylate is a fine powder that poses a respiratory hazard (H335)[1], dry sweeping a spill will aerosolize the irritant. Use this validated methodology for accidental benchtop releases:
-
Containment: Immediately turn off any nearby oscillating fans or draft sources to prevent the powder from becoming airborne. Don a NIOSH-approved N95 mask or half-face respirator if the spill is outside a certified fume hood[3].
-
Wet-Wipe Collection: Dampen a heavy-duty paper towel with a non-reactive solvent (e.g., water or a 70% ethanol solution). Gently lay the damp towel over the powder to suppress dust generation, then carefully wipe inward from the edges of the spill.
-
Surface Decontamination: Wash the affected benchtop area thoroughly with warm soapy water to remove residual ester, followed by a final wipe-down with Isopropanol or Ethanol to ensure complete solubilization of trace organics.
-
Waste Routing: Dispose of all contaminated towels and gloves in the Solid Hazardous Waste container, labeled appropriately as described in Protocol B.
References
-
[1] Title: Methyl 5-phenyloxazole-4-carboxylate, 97% | 38061-18-6 - J&K Scientific Source: jk-sci.com URL:
-
[2] Title: Hazardous Waste Guide | UTIA Safety Office Source: tennessee.edu URL:
-
[4] Title: Hazardous Waste Management Program - Eastern Washington University Source: ewu.edu URL:
-
[5] Title: Program Waste Management - ADMINISTRATIVE SERVICES MANUAL Source: alaska.edu URL:
-
[3] Title: Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals - Benchchem Source: benchchem.com URL:
Sources
Personal protective equipment for handling Methyl 5-phenyloxazole-4-carboxylate
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into pharmaceutical synthetic pipelines. Methyl 5-phenyloxazole-4-carboxylate (CAS: 38061-18-6) is a high-value intermediate in drug development. However, its physical state as a fine crystalline powder necessitates stringent handling protocols.
This guide establishes a self-validating safety framework, bridging the gap between regulatory compliance and practical laboratory execution, ensuring that your team can handle this compound with absolute confidence.
Physicochemical Profile & Mechanistic Hazard Assessment
Before selecting Personal Protective Equipment (PPE) or designing an operational workflow, we must understand the physical and chemical behavior of the compound. The primary risk vector for Methyl 5-phenyloxazole-4-carboxylate is the generation of micro-particulate dust during weighing, transfer, or milling operations[1].
Table 1: Physicochemical Properties and GHS Hazard Classifications
| Parameter | Specification | Mechanistic Implication |
| CAS Number | 38061-18-6 | Unique identifier for safety data tracking[1]. |
| Molecular Weight | 203.19 g/mol | Relatively low MW; forms fine, easily aerosolized dust[1]. |
| Melting Point | 91 - 93 °C | Exists as a solid at standard laboratory operating temperatures[2]. |
| H316 | Causes mild skin irritation | Micro-crystals can cause mechanical and chemical epidermal inflammation upon contact[3]. |
| H320 | Causes eye irritation | Particulate ingress into the ocular mucosa triggers immediate inflammatory responses[3]. |
| H335 | May cause respiratory irritation | Inhalation of airborne dust directly interacts with respiratory tract membranes[3]. |
Engineering Controls & PPE Specifications
The hierarchy of laboratory controls dictates that engineering solutions must always precede PPE. All handling of Methyl 5-phenyloxazole-4-carboxylate must occur within a certified chemical fume hood to capture airborne particulates before they reach the operator's breathing zone.
When engineering controls are insufficient (e.g., during a spill or equipment failure), or as a redundant safety layer, the following PPE is mandated under OSHA 29 CFR 1910.132[4]:
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses lack orbital seals. Goggles prevent airborne dust from bypassing the lenses and causing H320 ocular irritation[5]. |
| Hand Protection | Nitrile Gloves (≥4 mil thickness) | Nitrile provides an excellent barrier against organic solids and prevents H316 skin irritation. Self-Validation: Perform a visual inflation test before donning to check for micro-tears. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if weighing outside a fume hood. Filters out fine crystalline dust responsible for H335 respiratory irritation[5]. |
| Body Protection | Flame-retardant lab coat (knit cuffs) | Knit cuffs prevent dust from migrating up the forearm and settling on the skin. |
Operational Methodology: Safe Handling Protocol
To ensure a self-validating safety system, every step of the handling process must include a verification check.
Step-by-Step Handling Procedure:
-
Fume Hood Verification: Verify the fume hood flow monitor indicates a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding or if the sash is above the designated safe operating height.
-
PPE Donning: Don your lab coat, chemical goggles, and nitrile gloves. Ensure the glove cuffs overlap the lab coat sleeves to eliminate exposed skin.
-
Static Mitigation: Because Methyl 5-phenyloxazole-4-carboxylate is a dry powder, it is highly prone to static cling. Use an anti-static ionizer gun or a grounded metal spatula to prevent the powder from repelling and aerosolizing during transfer.
-
Weighing: Tare the weigh boat deep inside the fume hood (at least 6 inches from the sash). Slowly transfer the solid. Cap the source bottle immediately after use to minimize environmental exposure.
-
Transfer: Dissolve the solid in the reaction solvent inside the fume hood before transferring it to other laboratory areas. Liquid solutions completely eliminate the H335 inhalation dust hazard.
Emergency Response & Spill Management
In the event of a spill, the primary objective is to prevent the solid from becoming airborne. Never dry sweep a chemical powder.
Step-by-Step Spill Cleanup:
-
Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.
-
Don Respiratory PPE: If outside a hood, immediately don an N95/P100 respirator and chemical goggles[5].
-
Dampen: Lightly mist the spilled powder with a compatible solvent (e.g., water or a mild alcohol, depending on the subsequent reaction tolerance) to bind the dust. Dry sweeping will aerosolize the H335 irritant.
-
Collect: Use a damp disposable towel or absorbent pad to wipe up the dampened solid.
-
Contain: Place the contaminated materials into a sealable, chemically compatible hazardous waste bag or container.
-
Decontaminate: Wash the spill surface with soap and water to remove residual micro-crystals.
Waste Disposal Plan
Methyl 5-phenyloxazole-4-carboxylate and its contaminated packaging must be treated as hazardous chemical waste.
-
Segregation: Do not mix with strong oxidizing agents or incompatible waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste: Methyl 5-phenyloxazole-4-carboxylate (Irritant)".
-
Disposal: Submit to your institution's Environmental Health and Safety (EHS) department for disposal in accordance with local and EPA regulations.
Operational Workflow Diagram
Operational workflow and spill response logic for handling Methyl 5-phenyloxazole-4-carboxylate.
References
-
Methyl 5-phenyloxazole-4-carboxylate, 97% | 38061-18-6, J&K Scientific. 1
-
Methyl 5-phenyloxazole-4-carboxylate Melting Point Data, J&K Scientific. 2
-
OSHA 1910.132 Personal Protective Equipment (PPE), Creative Safety Supply. 4
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment, eCFR. 5
-
List of GHS Hazard and Precautionary Statements, Chem-Space. 3
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
